Antipyrine-d3
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOALNAAJBPNY-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CC(=O)N1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675632 | |
| Record name | 5-Methyl-1-(~2~H_3_)methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65566-62-3 | |
| Record name | 5-Methyl-1-(~2~H_3_)methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Antipyrine-d3: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrine-d3, the deuterated analog of Antipyrine, serves as a crucial tool in analytical and metabolic research. Its isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Antipyrine in complex biological matrices. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols and data interpretation.
Chemical Structure and Properties
This compound, systematically named 1,5-dimethyl-2-phenyl-4-(trideuteriomethyl)-1,2-dihydro-3H-pyrazol-3-one, is a synthetic compound where three hydrogen atoms on the N-methyl group of Antipyrine are replaced with deuterium. This isotopic substitution minimally affects the chemical properties of the molecule while significantly increasing its molecular weight, allowing for its differentiation from the unlabeled compound in mass spectrometry.
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one | [1] |
| Molecular Formula | C₁₁H₉D₃N₂O | [1] |
| Molecular Weight | 191.24 g/mol | [1] |
| Exact Mass | 191.113793248 Da | [1] |
| CAS Number | 65566-62-3 | [1] |
Spectroscopic Data
Precise spectroscopic data is essential for the identification and characterization of this compound. Due to the deuterium labeling, the signals corresponding to the N-methyl group will be absent in the ¹H NMR spectrum and show a characteristic triplet in the ¹³C NMR spectrum due to C-D coupling.
¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5-7.3 | m | Phenyl-H |
| ~5.3 | s | C4-H |
| ~2.3 | s | C5-CH₃ |
¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~160 | C=O |
| ~153 | C5 |
| ~135 | Phenyl C-1 |
| ~129 | Phenyl C-3, C-5 |
| ~126 | Phenyl C-4 |
| ~124 | Phenyl C-2, C-6 |
| ~98 | C4 |
| ~35 | N-CD₃ (triplet) |
| ~10 | C5-CH₃ |
FT-IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~2200 | C-D stretch |
| ~1660 | C=O stretch (amide) |
| ~1590, 1490 | C=C stretch (aromatic) |
Mass Spectrometry Data
In mass spectrometry, this compound will exhibit a molecular ion peak [M]⁺ at m/z 191. The fragmentation pattern will be similar to that of Antipyrine, with key fragments showing a +3 Da mass shift if they retain the deuterated methyl group.
| m/z | Assignment |
| 191 | [M]⁺ |
| 112 | [M - C₆H₅N]⁺ |
| 85 | [M - C₆H₅NCO]⁺ |
| 56 | [C₃H₄N]⁺ |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved by methylation of 1-phenyl-3-methyl-5-pyrazolone using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I).
Materials:
-
1-phenyl-3-methyl-5-pyrazolone
-
Deuterated methyl iodide (CD₃I)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-phenyl-3-methyl-5-pyrazolone (1 equivalent) and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise to the solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add deuterated methyl iodide (1.2 equivalents) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantification of Antipyrine in Biological Samples using this compound as an Internal Standard by LC-MS/MS
This protocol describes a general method for the quantification of Antipyrine in plasma samples using this compound as an internal standard.
Materials:
-
Plasma samples
-
Antipyrine standard solutions
-
This compound internal standard solution
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or blank, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient to separate Antipyrine from matrix components.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Antipyrine: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 189 -> 56).
-
This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 192 -> 56 or another appropriate fragment).
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Antipyrine to this compound against the concentration of the Antipyrine standards.
-
Determine the concentration of Antipyrine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Biological Signaling and Metabolism
Antipyrine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2] Understanding these metabolic pathways is crucial for interpreting pharmacokinetic data and assessing drug-drug interactions. The major metabolites of Antipyrine are formed through oxidation reactions catalyzed by various CYP isoforms.
Key Metabolic Pathways of Antipyrine:
-
4-hydroxylation: Catalyzed mainly by CYP3A4 and to a lesser extent by CYP1A2, forming 4-hydroxyantipyrine.[3]
-
N-demethylation: The formation of norantipyrine is predominantly mediated by the CYP2C subfamily (CYP2C8, CYP2C9, CYP2C18) and also involves CYP1A2.[3]
-
3-hydroxymethylation: This pathway, leading to 3-hydroxymethylantipyrine, is catalyzed by CYP1A2 and CYP2C9.[3]
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and metabolism. Its well-defined chemical and physical properties, coupled with its utility as an internal standard, enable accurate and precise quantification of Antipyrine in various biological matrices. The detailed experimental protocols and metabolic pathways described in this guide provide a solid foundation for the effective application of this compound in research settings.
References
The Role of Antipyrine-d3 in Modern Bioanalytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of deuterated antipyrine, specifically 4-Methylamino-d3 Antipyrine, in bioanalytical research. Its primary function is to serve as a robust internal standard for the accurate quantification of its non-deuterated counterpart, 4-Methylamino Antipyrine (MAA), a principal active metabolite of the analgesic drug Metamizole (also known as Dipyrone). The use of stable isotope-labeled internal standards like 4-Methylamino-d3 Antipyrine is a cornerstone of high-precision quantitative analysis, particularly in pharmacokinetic and metabolic studies that are crucial for drug development.
Core Application: An Internal Standard in Quantitative Bioanalysis
In the realm of analytical chemistry, especially in the context of complex biological matrices such as plasma and urine, variability during sample preparation and analysis can introduce significant error. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, calibrators, and quality controls in a known concentration. By comparing the analytical response of the analyte to that of the internal standard, researchers can correct for variations in extraction efficiency, injection volume, and instrument response.
4-Methylamino-d3 Antipyrine is an ideal internal standard for MAA for several key reasons:
-
Chemical Similarity: Being the deuterated analog, it behaves almost identically to MAA during sample extraction and chromatographic separation.
-
Mass Distinguishability: The three deuterium atoms increase its mass by three daltons, allowing it to be distinguished from the native MAA by a mass spectrometer.[1]
-
Co-elution: It typically co-elutes with MAA from the analytical column, ensuring that both compounds experience the same matrix effects at the same time.
The Metabolic Context: From Metamizole to 4-Methylamino Antipyrine
To appreciate the significance of quantifying MAA, it is essential to understand its origin. Metamizole is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, 4-Methylamino Antipyrine (MAA). MAA is then further metabolized in the liver to other compounds. The analgesic and antipyretic effects of Metamizole are primarily attributed to MAA. Therefore, accurate measurement of MAA concentrations in biological fluids is critical for pharmacokinetic assessments of Metamizole.
References
A Technical Guide to the Synthesis and Purity of Deuterium-Labeled Antipyrine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purity analysis of deuterium-labeled antipyrine. Antipyrine, a classic analgesic and antipyretic, is often labeled with deuterium for use as an internal standard in pharmacokinetic studies and metabolic research. This guide details a feasible synthetic route, purification protocols, and the analytical methods required to ensure high chemical and isotopic purity.
Introduction to Deuterium-Labeled Antipyrine
Deuterium-labeled compounds are essential tools in drug discovery and development. The substitution of hydrogen with its stable isotope, deuterium, imparts a change in mass that is readily detectable by mass spectrometry without significantly altering the chemical properties of the molecule. This makes deuterium-labeled analogues, such as antipyrine-d3, ideal internal standards for quantitative bioanalysis.[1] They are also valuable in mechanistic studies to probe kinetic isotope effects. The most common form of deuterated antipyrine is N-methyl-d3-antipyrine, where the three hydrogen atoms of the N-methyl group are replaced with deuterium.
Synthesis of Deuterium-Labeled Antipyrine (this compound)
The synthesis of N-methyl-d3-antipyrine can be achieved through the methylation of a suitable precursor with a deuterated methylating agent. A common and effective method involves the use of deuterated methyl iodide (CD₃I).
Synthetic Pathway
The synthesis starts from 1-phenyl-3-methyl-5-pyrazolone, which is methylated at the N1 position using methyl-d3 iodide in the presence of a base.
Diagram of the synthetic pathway for this compound.
Experimental Protocol
Materials:
-
1-phenyl-3-methyl-5-pyrazolone
-
Methyl-d3 iodide (CD₃I, 99.5 atom % D)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-phenyl-3-methyl-5-pyrazolone and anhydrous DMF under a nitrogen atmosphere.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (or potassium carbonate) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation.
-
Methylation: A solution of methyl-d3 iodide in anhydrous DMF is added dropwise to the reaction mixture at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic enrichment.
Purity Analysis
Ensuring the chemical and isotopic purity of deuterium-labeled antipyrine is critical for its intended use as an internal standard. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Isotopic Purity Determination by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of the synthesized compound.[2][3]
Experimental Protocol (LC-MS):
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Range: m/z 100-300.
-
Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the peaks corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species are used to calculate the isotopic purity.
-
Data Presentation:
| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |
| Antipyrine (d0) | 189.1028 | 189.1025 | < 0.1 |
| Antipyrine-d1 | 190.1091 | 190.1089 | 0.2 |
| Antipyrine-d2 | 191.1154 | 191.1152 | 0.5 |
| This compound | 192.1217 | 192.1215 | > 99.2 |
Structural Confirmation and Isotopic Purity by NMR Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is used to confirm the chemical structure and the position of deuterium labeling. The absence or significant reduction of the N-methyl proton signal in the ¹H NMR spectrum is a clear indication of successful deuteration.[4][5]
Experimental Protocol (NMR):
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The absence of the N-methyl proton signal (typically around 3.1 ppm) confirms high isotopic enrichment. Any residual signal can be integrated against a non-deuterated proton signal (e.g., aromatic protons) to quantify the isotopic purity.
-
¹³C NMR: The spectrum will show the characteristic carbon signals of the antipyrine backbone. The N-methyl carbon signal will appear as a multiplet due to coupling with deuterium.
Workflow for Purity Analysis of Deuterium-Labeled Antipyrine.
Conclusion
This technical guide outlines a robust methodology for the synthesis and comprehensive purity analysis of deuterium-labeled antipyrine. The described synthetic protocol provides a reliable route to obtain this compound with high isotopic enrichment. The detailed analytical procedures using mass spectrometry and NMR spectroscopy are essential for verifying the chemical and isotopic purity, ensuring the suitability of the labeled compound for its intended applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Isotopic 13C NMR spectrometry to assess counterfeiting of active pharmaceutical ingredients: site-specific 13C content of aspirin and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Antipyrine-d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action and application of deuterated antipyrine, specifically 4-methylamino antipyrine-d3 (MAA-d3), as an internal standard in bioanalytical methods. The principles and methodologies detailed herein are fundamental for achieving accurate and reliable quantification of analytes in complex biological matrices, a critical aspect of drug development and research.
The Foundational Principle: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] The underlying principle is isotope dilution mass spectrometry (IDMS), a powerful analytical technique for achieving highly accurate measurements.[3]
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium, a stable, heavy isotope of hydrogen.[3] Because they are chemically almost identical to the analyte, deuterated standards co-elute during chromatography and exhibit nearly identical behavior during sample extraction and ionization.[3][4] This near-identical physicochemical behavior allows the SIL-IS to effectively track and correct for variability that can occur at various stages of the analytical process.
The primary advantage of using a deuterated internal standard is its ability to compensate for:
-
Variability in Sample Preparation: Losses of the analyte during extraction, evaporation, and reconstitution steps are mirrored by the internal standard.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix affects both the analyte and the internal standard to a similar degree.[5]
-
Instrumental Fluctuations: Variations in injection volume and mass spectrometer response are normalized by the constant concentration of the internal standard.
By adding a known concentration of the deuterated internal standard to all samples, including calibration standards and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, leading to significantly improved accuracy, precision, and robustness of the bioanalytical method.[3]
Mechanism of Action of this compound as an Internal Standard
While direct literature on the use of this compound for the quantification of antipyrine is limited, a well-documented application exists for its deuterated metabolite analogue, 4-methylamino this compound (MAA-d3), as an internal standard for the analysis of 4-methylamino antipyrine (MAA), a major metabolite of the drug dipyrone. The mechanism of action described here for MAA-d3 is directly translatable to how this compound would function for antipyrine analysis.
The core of the mechanism lies in the mass difference between the analyte (MAA) and the internal standard (MAA-d3). This mass difference allows the mass spectrometer to distinguish between the two compounds, while their chemical similarities ensure they behave almost identically during the analytical process.
References
- 1. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry | Сеченовский репозиторий [repo.rucml.ru]
- 5. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma. | Semantic Scholar [semanticscholar.org]
Understanding Isotopic Labeling with Antipyrine-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of isotopic labeling with Antipyrine-d3. It is designed to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and analytical chemistry. This document delves into the metabolic pathways of antipyrine, the role of deuterated standards in quantitative analysis, and detailed experimental protocols.
Introduction to Antipyrine and Isotopic Labeling
Antipyrine, also known as phenazone, has long been utilized as a probe drug to investigate the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Its well-characterized metabolism makes it an ideal candidate for studying the influence of various factors on drug clearance.
Isotopic labeling, specifically the substitution of hydrogen with its heavier isotope deuterium (d), is a powerful technique in pharmaceutical research. The introduction of deuterium into a molecule, such as in this compound, creates a stable isotope-labeled (SIL) compound. This SIL analog is chemically identical to the parent compound but has a higher mass. This mass difference is the cornerstone of its utility in modern analytical techniques, primarily as an internal standard in mass spectrometry-based assays.
The primary application of this compound is as an internal standard for the quantification of antipyrine and its metabolites in biological matrices.[1] Its near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for variability in these processes and enhancing the accuracy and precision of quantitative analysis.
Metabolic Pathways of Antipyrine
The metabolism of antipyrine is a complex process predominantly carried out by hepatic cytochrome P450 enzymes. The major metabolic pathways involve oxidation at different positions on the antipyrine molecule, leading to the formation of several key metabolites.
The primary metabolites of antipyrine are:
-
4-Hydroxyantipyrine (OHA)
-
Norantipyrine (NORA)
-
3-Hydroxymethylantipyrine (HMA)
These primary metabolites can undergo further biotransformation, for instance, the oxidation of 3-hydroxymethylantipyrine to 3-carboxyantipyrine. The formation of these metabolites is catalyzed by specific CYP450 isoenzymes, making the analysis of the metabolite profile a valuable tool for phenotyping CYP activity.
Caption: Metabolic pathways of antipyrine mediated by cytochrome P450 enzymes.
Quantitative Data on Antipyrine Metabolism
The urinary excretion profile of antipyrine and its metabolites provides a quantitative measure of the activity of different CYP enzymes. Several studies have quantified the percentage of an administered dose of antipyrine that is excreted as various metabolites.
Urinary Excretion of Antipyrine and its Metabolites in Healthy Humans
The following table summarizes the urinary excretion of antipyrine and its major metabolites in healthy volunteers after an intravenous administration of 500 mg of antipyrine.
| Compound | Percentage of Dose Excreted in Urine (Mean ± SD) |
| Unchanged Antipyrine | 3.8 ± 1.9% |
| 4-Hydroxyantipyrine | 24.9 ± 6.3% |
| Norantipyrine | 16.5 ± 3.2% |
| 3-Hydroxymethylantipyrine | 13.0 ± 2.2% |
| 3-Carboxyantipyrine | 5.8 ± 1.0% |
Data from a study in 6 healthy volunteers.[2]
Influence of Smoking on Antipyrine Metabolism
Smoking is known to induce certain CYP450 enzymes, particularly CYP1A2. This induction can alter the metabolic profile of drugs like antipyrine. The following table compares the pharmacokinetic parameters and metabolite excretion in smokers and non-smokers.
| Parameter | Non-Smokers (Mean ± SD) | Smokers (Mean ± SD) |
| Antipyrine Half-life (h) | 11.7 (not specified) | 9.7 (not specified) |
| 3-Hydroxymethylantipyrine Excretion (% of dose) | 14.2 ± 1.9% | 17.2 ± 2.4% |
Data from a study in 12 healthy male volunteers (6 smokers and 6 non-smokers).[3] This data suggests that smoking induces the formation of 3-hydroxymethylantipyrine, a pathway partially mediated by CYP1A2.[3]
The Kinetic Isotope Effect and Deuterated Compounds
The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE).[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step can be slowed down when hydrogen is replaced with deuterium.[6]
In drug metabolism, where C-H bond oxidation by CYP enzymes is a common step, deuteration can lead to:
-
Decreased rate of metabolism: This can result in a longer drug half-life and increased systemic exposure.[7]
-
Metabolic switching: If a drug has multiple metabolic pathways, deuteration at one site can slow down metabolism through that pathway, potentially redirecting the metabolism towards other pathways.[8]
While the KIE is a well-established principle, the practical impact of deuteration on the pharmacokinetics of a specific drug like antipyrine is not extensively documented in publicly available comparative studies. The primary and well-documented use of this compound remains as an internal standard.[1]
Experimental Protocols: Use of this compound as an Internal Standard
The use of a deuterated internal standard is a cornerstone of accurate bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following section outlines a typical experimental protocol for the quantification of an antipyrine metabolite, 4-methylaminoantipyrine (MAA), using 4-methylaminothis compound as the internal standard.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is often employed for the extraction of MAA and its deuterated internal standard from plasma samples.
-
Aliquoting: Transfer a small volume (e.g., 100 µL) of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of 4-methylaminothis compound solution to the plasma sample.
-
Precipitation: Add a protein precipitating agent, such as acetonitrile, to the sample.
-
Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube or a 96-well plate for analysis.
LC-MS/MS Analysis
The extracted samples are then analyzed by LC-MS/MS.
-
Liquid Chromatography (LC):
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar metabolites like MAA.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with formic acid).
-
Gradient Elution: A gradient elution program is commonly used to achieve optimal separation of the analyte from other matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. Specific precursor-to-product ion transitions are monitored for both the analyte (MAA) and the internal standard (MAA-d3).
-
Data Analysis
The concentration of the analyte in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve constructed using known concentrations of the analyte and a constant concentration of the internal standard.
Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.
Conclusion
Isotopic labeling with this compound provides a robust and reliable tool for researchers in drug development and metabolism studies. Its primary application as an internal standard in LC-MS/MS analysis ensures high accuracy and precision in the quantification of antipyrine and its metabolites. Understanding the metabolic pathways of antipyrine, coupled with the use of deuterated standards, allows for a detailed investigation of drug-metabolizing enzyme activity and the factors that may influence it. The experimental protocols outlined in this guide provide a practical framework for the implementation of these powerful analytical techniques in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Studies of the different metabolic pathways of antipyrine in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of antipyrine (phenazone) after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Antipyrine-d3 and its Non-Deuterated Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrine, also known as phenazone, has long been utilized as a probe drug to investigate the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system. Its deuterated analogue, Antipyrine-d3, serves as a valuable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis. This technical guide provides a comprehensive overview of the core physicochemical properties, metabolic pathways, and experimental protocols related to both Antipyrine and this compound, designed to assist researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes and compares the key physicochemical properties of Antipyrine and its deuterated analogue, this compound.
| Property | Antipyrine | This compound | Reference |
| Molecular Formula | C₁₁H₁₂N₂O | C₁₁H₉D₃N₂O | [1][2] |
| Molecular Weight | 188.23 g/mol | 191.24 g/mol | [2][3] |
| Melting Point | 110–113 °C | Not explicitly stated, but expected to be very similar to Antipyrine. | [4] |
| Solubility | Soluble in water, ethanol, and chloroform.[5] | Not explicitly stated, but expected to be very similar to Antipyrine. | [5] |
| pKa | ~1.4 | Not explicitly stated, but deuteration is not expected to significantly alter the pKa. | |
| Appearance | Colorless crystals or white crystalline powder.[5] | Not explicitly stated, but expected to be a white to off-white solid. |
Metabolic Pathways and the Kinetic Isotope Effect
Antipyrine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The major metabolic pathways involve oxidation, leading to the formation of three primary metabolites: 4-hydroxyantipyrine (OHA), 3-hydroxymethylantipyrine (HMA), and norantipyrine (NORA).[6]
The deuteration of Antipyrine at the N-methyl group to form this compound introduces the potential for a kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus, its cleavage during metabolism can be slower.[7][] This effect is particularly relevant for the formation of norantipyrine, which involves N-demethylation. A significant primary deuterium KIE would manifest as a slower rate of formation of norantipyrine from this compound compared to Antipyrine.[7] This phenomenon can be leveraged to study the rate-limiting steps in drug metabolism.[7][9]
The following diagram illustrates the primary metabolic pathways of Antipyrine.
Experimental Protocols
This section details standardized protocols for conducting pharmacokinetic and in vitro metabolism studies involving Antipyrine and this compound.
In Vivo Human Pharmacokinetic Study
This protocol outlines a typical design for a clinical study to assess the pharmacokinetics of orally administered Antipyrine.
Methodology:
-
Subject Recruitment and Screening: Healthy volunteers are recruited after providing informed consent.[10] A thorough medical history, physical examination, and clinical laboratory tests are performed to ensure eligibility.[10]
-
Dosing: Following an overnight fast, subjects receive a single oral dose of Antipyrine (e.g., 500 mg) with a standardized volume of water.[6][11]
-
Blood Sample Collection: Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).[11]
-
Plasma Preparation and Storage: Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
In Vitro Metabolism using Human Liver Microsomes
This protocol describes an in vitro experiment to investigate the metabolism of Antipyrine using human liver microsomes (HLMs).
Methodology:
-
Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL), Antipyrine (at various concentrations to determine kinetics), and phosphate buffer (pH 7.4) in a final volume of, for example, 200 µL.[12][13]
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.[12]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system or NADPH.[12][13]
-
Incubation: The reaction is allowed to proceed at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[12]
-
Sample Preparation for Analysis: The terminated reaction mixture is centrifuged, and the supernatant is collected for analysis.
Analytical Method: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically employed.[14]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Antipyrine, its metabolites, and the internal standard (this compound).[15]
Sample Preparation:
-
Protein Precipitation: A simple and effective method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): An alternative method where the analytes are extracted from the aqueous plasma into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A technique where the analytes are retained on a solid sorbent while interferences are washed away, followed by elution of the analytes.
Data Presentation
Clear and concise presentation of quantitative data is essential for interpretation and comparison.
Table 2: Pharmacokinetic Parameters of Antipyrine in Healthy Human Volunteers (Oral Administration)
| Parameter | Mean ± SD | Range | Reference |
| Half-life (t½) | 11.9 ± 2.1 h | 8.2 - 16.9 h | [16][17] |
| Volume of Distribution (Vd) | 43.7 ± 5.9 L | 32.5 - 58.6 L | [16] |
| Clearance (CL) | 48.0 ± 11.3 mL/min | 28.5 - 75.4 mL/min | [16] |
| Bioavailability (F) | ~97-100% | - | [11][17] |
Table 3: Urinary Excretion of Antipyrine and its Metabolites in Humans (% of Dose)
| Compound | Mean ± SD | Reference |
| Unchanged Antipyrine | 3.8 ± 1.9 | [6] |
| 4-Hydroxyantipyrine (OHA) | 24.9 ± 6.3 | [6] |
| Norantipyrine (NORA) | 16.5 ± 3.2 | [6] |
| 3-Hydroxymethylantipyrine (HMA) | 13.0 ± 2.2 | [6] |
Conclusion
Antipyrine and its deuterated analogue, this compound, are indispensable tools in the study of drug metabolism and pharmacokinetics. This technical guide has provided a detailed overview of their physicochemical properties, metabolic pathways, and key experimental protocols. The use of this compound as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. Furthermore, the potential kinetic isotope effect associated with deuteration offers a unique avenue for investigating the mechanisms of drug metabolism. The information and protocols presented herein are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical sciences, facilitating the design and execution of robust and informative studies.
References
- 1. Antipyrine [webbook.nist.gov]
- 2. This compound | C11H12N2O | CID 46780464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antipyrine ( Phenazone - Antipyrin - Phenazon ) [CAS: 60-80-0] - 100g - SYNTHETIKA [synthetikaeu.com]
- 5. Antipyrine | 60-80-0 [chemicalbook.com]
- 6. Studies of the different metabolic pathways of antipyrine in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Pharmacokinetics of antipyrine in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simplified approaches to the determination of antipyrine pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and metabolism of antipyrine (phenazone) after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Technical Applications of Antipyrine-d3: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of Antipyrine-d3 for researchers, scientists, and professionals in drug development. This compound, a deuterated analog of the analgesic and antipyretic agent Antipyrine, serves as a critical internal standard in bioanalytical studies, enabling precise quantification of Antipyrine and its metabolites.
Commercial Sources and Product Specifications
A variety of chemical suppliers offer this compound and its related deuterated metabolites. The products are typically intended for research use only. Below is a summary of commercially available this compound and its analogs, with key quantitative data presented for easy comparison.
Table 1: Commercial Suppliers and Product Specifications of this compound (CAS: 65566-62-3)
| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight ( g/mol ) |
| MedChemExpress | This compound | HY-B0171S | 99.91% (LCMS)[1] | d3=99.997%[1] | C₁₁H₉D₃N₂O | 191.24[1] |
| Cambridge Bioscience | This compound | HY-B0171S-1mg | 99.91% | Not Specified | C₁₁H₉D₃N₂O | 191.24 |
| Simson Pharma Ltd | This compound (N-methyl-D3) | P990004 | Not Specified | Not Specified | C₁₁H₉D₃N₂O | 191.24[2] |
| Artis Standards | Antipyrine D3 | ART0104 | Not Specified | Not Specified | Not Specified | Not Specified[3] |
Table 2: Commercial Suppliers and Product Specifications of 4-Methylamino this compound
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| MedChemExpress | 4-Methylamino this compound (hydrochloride) | Not Specified | Not Specified | Not Specified | Not Specified[4] |
| Simson Pharma Ltd | 4-Methylamino d3 Antipyrine | 1246820-06-3[5] | Not Specified | C₁₂H₁₂D₃N₃O[5] | 220.29[5] |
| Acanthus Research | 4-Methyl Amino this compound | 519-98-2 (unlabeled)[6] | Not Specified | C₁₂H₁₂D₃N₃O[6] | Not Specified |
| CRM LABSTANDARD | 4-Methylamino-D3 Antipyrine solution | Not Specified | Not Specified | Not Specified | Not Specified[7] |
Table 3: Commercial Suppliers and Product Specifications of 4-Formylamino this compound
| Supplier | Product Name | Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight ( g/mol ) |
| MedChemExpress | 4-Formylaminothis compound | Not Specified | Not Specified | C₁₂H₁₀D₃N₃O₂ | 234.27[8][9] |
| Clearsynth | 4-Formylamino this compound | Not Specified | Not Specified | Not Specified | Not Specified[10] |
| Pharmaffiliates | 4-Formylamino this compound | Not Specified | Not Specified | C₁₂H₁₀D₃N₃O₂ | 234.27[9] |
Experimental Protocols: Use of this compound as an Internal Standard
This compound is predominantly utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of Antipyrine and its metabolites in biological matrices such as plasma.[2] The stable isotope-labeled IS co-elutes with the analyte and compensates for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
A general experimental workflow for the determination of an antipyrine metabolite, 4-methylamino antipyrine (MAA), in human plasma using its deuterated analog (MAA-d3) as an internal standard is described below.
1. Sample Preparation (Protein Precipitation)
-
To a small volume of plasma sample (e.g., 100 µL), add the internal standard solution (MAA-d3).
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a YMC-Pack SIL (100 × 2.0 mm; S-5 μm, 30 nm), is often used for the separation of polar metabolites.[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, water, and an acidifier like formic acid.[5] The gradient or isocratic elution profile is optimized to achieve good separation of the analyte from matrix components.
-
-
Mass Spectrometric Detection:
3. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Signaling Pathways and Mechanisms of Action
Antipyrine's biological effects are primarily attributed to two key mechanisms: its metabolism by cytochrome P450 enzymes and its inhibition of cyclooxygenase enzymes.
Antipyrine Metabolism via Cytochrome P450
Antipyrine is extensively metabolized in the liver by a variety of cytochrome P450 (CYP) enzymes.[4] This metabolic profile makes it a useful probe to study the activity of these enzymes. The major metabolites formed are 4-hydroxyantipyrine, norantipyrine, and 3-hydroxymethylantipyrine.[4]
Caption: Metabolic pathways of Antipyrine mediated by Cytochrome P450 enzymes.
Inhibition of Prostaglandin Synthesis
Antipyrine exhibits its analgesic and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins from arachidonic acid.[11] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By blocking COX-1 and COX-2, Antipyrine reduces the production of these pro-inflammatory molecules.[11]
Caption: Inhibition of prostaglandin synthesis by Antipyrine via COX enzymes.
Experimental Workflow for Bioanalytical Method Using this compound
The following diagram illustrates a typical workflow for a bioanalytical method employing this compound as an internal standard.
Caption: Workflow for bioanalysis using this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interactive Biochemistry [chem.uwec.edu]
- 4. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the different metabolic pathways of antipyrine in man: I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
- 11. What is the mechanism of Antipyrine? [synapse.patsnap.com]
An In-depth Technical Guide to the Safe Handling and Use of Antipyrine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Antipyrine-d3, a deuterated analog of antipyrine. It is intended for laboratory personnel who will be working with this compound. This document outlines the known hazards, proper handling procedures, storage requirements, and disposal methods. Additionally, it details its primary application as a probe for cytochrome P450 (CYP450) enzyme activity and provides a generalized experimental protocol.
Compound Identification and Properties
This compound is a stable, isotopically labeled form of antipyrine, where the three hydrogen atoms of the N-methyl group are replaced with deuterium. This labeling makes it a valuable tool in metabolic studies, often used as an internal standard for the quantification of antipyrine or as a probe to investigate drug metabolism pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one | [1] |
| Synonyms | This compound (N-methyl-d3), Phenazone-d3 | [1] |
| CAS Number | 65566-62-3 | [1] |
| Molecular Formula | C₁₁H₉D₃N₂O | [2] |
| Molecular Weight | 191.24 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [2] |
| Purity (LCMS) | ≥99.91% | [2] |
| Isotopic Enrichment | ≥99.99% | [2] |
| Storage Temperature | -20°C (powder), -80°C (in solvent) | [2] |
Safety and Hazard Information
While specific toxicity data for this compound is limited, the safety precautions are based on the known properties of its parent compound, antipyrine.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The primary hazard associated with antipyrine, and by extension this compound, is acute oral toxicity.
Table 2: GHS Hazard Statements for Antipyrine
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
This classification is for the parent compound, antipyrine, and should be considered applicable to this compound in the absence of specific data.
Toxicological Data
Table 3: Acute Toxicity Data for Antipyrine
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 1705 mg/kg |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
There is no specific information available regarding chronic toxicity, carcinogenicity, or reproductive toxicity of this compound.
Health Effects
-
Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause eye irritation.
Handling and Safety Precautions
Adherence to standard laboratory safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Handle in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly sealed container.[3]
-
Keep in a cool, dry, and well-ventilated place.[3]
-
For long-term storage as a solid, -20°C is recommended.[2]
-
If in solution, store at -80°C.[2]
Spills and Disposal
-
Spills: In case of a spill, wear appropriate PPE and avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[3][4] Unused or expired material should be disposed of as chemical waste. Mix the material with a non-recyclable substance, place it in a sealed container, and dispose of it in the trash, ensuring all personal and identifying information is removed from the original packaging.[5][6]
This compound in Experimental Protocols
Antipyrine is a well-established probe substrate for assessing the activity of various cytochrome P450 (CYP450) enzymes, which are crucial in drug metabolism.[7] this compound is used in these assays primarily as an internal standard for accurate quantification of antipyrine and its metabolites by mass spectrometry.
Metabolic Pathway of Antipyrine
Antipyrine is metabolized by several CYP450 enzymes into three major metabolites: 4-hydroxyantipyrine (4-OHA), norantipyrine (NORA), and 3-hydroxymethylantipyrine (3-HMA).[7] The formation of these metabolites is catalyzed by different CYP isoforms, making antipyrine a useful, albeit not entirely specific, probe for overall hepatic metabolic function.[7]
Generalized Experimental Workflow for In Vitro Metabolism Studies
The following workflow outlines a general procedure for assessing antipyrine metabolism using human liver microsomes (HLMs). This compound would be used as an internal standard, added during the sample processing step.
Detailed Methodologies
Objective: To determine the rate of metabolism of antipyrine by human liver microsomes.
Materials:
-
Antipyrine
-
This compound (for internal standard)
-
Human Liver Microsomes (HLMs)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile (ice-cold)
-
Water, HPLC-grade
-
Methanol, HPLC-grade
-
Formic acid
-
96-well plates
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of antipyrine and this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions of antipyrine in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension to the potassium phosphate buffer.
-
Add the antipyrine working solution to each well to achieve the desired final concentration.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes) with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a known concentration of this compound as the internal standard.
-
Seal the plate and vortex to mix.
-
Centrifuge the plate at a high speed (e.g., 3000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining antipyrine and the formed metabolites (4-OHA, NORA, 3-HMA).
-
The use of this compound as an internal standard will correct for variations in sample processing and instrument response.
-
-
Data Analysis:
-
Calculate the rate of disappearance of antipyrine and the rate of formation of each metabolite.
-
Plot the concentration of antipyrine and its metabolites against time to determine the reaction kinetics.
-
This generalized protocol provides a starting point for researchers. Specific parameters such as substrate and protein concentrations, incubation times, and LC-MS/MS conditions should be optimized for each specific experimental setup.
Conclusion
This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics. While it is considered to have low acute toxicity, proper handling and safety precautions are essential to minimize any potential risks. This guide provides a comprehensive overview of the safety, handling, and experimental use of this compound to ensure its safe and effective application in the laboratory.
References
- 1. This compound | C11H12N2O | CID 46780464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Antipyrine in Human Plasma by HPLC-MS/MS Using Antipyrine-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antipyrine is a non-steroidal anti-inflammatory drug (NSAID) that also serves as a probe for assessing drug metabolism, particularly the activity of various cytochrome P450 (CYP) enzymes. Accurate and precise quantification of antipyrine in biological matrices is crucial for pharmacokinetic studies and for phenotyping CYP activity. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for bioanalytical assays. The use of a stable isotope-labeled internal standard, such as Antipyrine-d3, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the results.
This application note details a robust and reliable HPLC-MS/MS method for the quantification of antipyrine in human plasma using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Antipyrine reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve antipyrine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of antipyrine by serially diluting the stock solution with 50:50 (v/v) methanol:water to obtain concentrations for the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation
A protein precipitation method is employed for the extraction of antipyrine and this compound from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex and transfer the solution to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Conditions
HPLC System: A standard HPLC or UHPLC system.
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Antipyrine | 189.2 | 56.2 | 100 | 30 | 25 |
| This compound (IS) | 192.2 | 56.2 | 100 | 30 | 25 |
Data Presentation
The following tables summarize the expected quantitative performance data for the described method.
Table 4: Calibration Curve for Antipyrine
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 101.2 |
| 50 | 0.582 | 99.5 |
| 100 | 1.16 | 100.8 |
| 500 | 5.79 | 98.9 |
| 1000 | 11.52 | 99.4 |
| Linearity (r²) | >0.995 |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 8.5 | 105.2 | 103.7 |
| Low QC | 3 | 5.2 | 6.9 | 101.5 | 102.1 |
| Mid QC | 80 | 4.1 | 5.5 | 98.8 | 99.6 |
| High QC | 800 | 3.5 | 4.8 | 100.3 | 100.9 |
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.2 |
| High QC | 800 | 94.1 | 99.5 |
Visualization of Experimental Workflow
Caption: Workflow for the extraction and analysis of antipyrine from human plasma.
Logical Relationship of the Analytical Method
Caption: Logical flow of the quantitative bioanalytical method.
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of antipyrine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for potential variabilities during sample processing and analysis. This method is well-suited for pharmacokinetic studies and for the assessment of CYP enzyme activity in clinical and research settings.
Application Notes and Protocols for the Quantification of Drug Metabolites Using Antipyrine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Antipyrine-d3 as an internal standard in the quantification of drug metabolites. The methodologies described herein are particularly relevant for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis.[1][2] SIL-IS closely mimics the physicochemical properties of the analyte, ensuring that it experiences similar matrix effects and extraction efficiencies, thereby providing accurate and precise quantification.[1][3]
Principle and Advantages of Using this compound
This compound is a deuterated analog of Antipyrine, a mild analgesic and antipyretic. Its utility as an internal standard stems from its structural similarity to a variety of drug metabolites, making it a suitable surrogate for quantification. The three deuterium atoms increase its molecular weight, allowing for its differentiation from the unlabeled analyte by the mass spectrometer without significantly altering its chemical behavior during sample preparation and chromatographic separation.[4]
Key Advantages:
-
Correction for Matrix Effects: Co-elution with the analyte allows for the compensation of ion suppression or enhancement caused by the biological matrix.[1][5]
-
Improved Precision and Accuracy: Normalization of the analyte response to the internal standard response minimizes variability introduced during sample handling and injection.[6]
-
Enhanced Method Robustness: The use of a reliable internal standard leads to more consistent and reproducible results across different sample batches and analytical runs.[7]
Experimental Protocols
The following protocols outline a general framework for the quantification of a hypothetical drug metabolite using this compound as an internal standard. These should be adapted and validated for the specific analyte and matrix of interest.
Materials and Reagents
-
Drug Metabolite Reference Standard
-
This compound (Internal Standard)
-
Human Plasma (or other relevant biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Phosphate Buffered Saline (PBS), pH 7.4
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of the drug metabolite reference standard in 1 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Analyte Working Solutions (for Calibration Curve): Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) ACN:Water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) ACN:Water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.
-
To each tube (except the blank), add 10 µL of the this compound working solution (100 ng/mL).
-
Add 100 µL of the appropriate matrix (e.g., human plasma) to each tube. For calibration standards, use blank plasma spiked with the corresponding analyte working solution.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.[8]
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific analyte.
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: To be determined by infusing the analyte and this compound solutions into the mass spectrometer to identify the precursor and product ions.
Data Presentation: Quantitative Summary
The following tables represent hypothetical validation data for the quantification of a drug metabolite using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighing Factor | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 3 | 6.2 | 98.7 | 7.5 | 99.1 |
| Medium | 100 | 4.5 | 101.3 | 5.8 | 100.8 |
| High | 800 | 3.1 | 99.5 | 4.2 | 101.2 |
Acceptance criteria for precision (%CV) are typically ≤15% (≤20% at the LLOQ) and for accuracy are within ±15% (±20% at the LLOQ) of the nominal concentration.[6]
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |
| Low | 85.2 | 87.5 | 0.98 |
| High | 88.1 | 86.9 | 1.02 |
The matrix factor is calculated to assess the degree of ion suppression or enhancement. A value close to 1 indicates a negligible matrix effect.
Visualizations
The following diagrams illustrate the experimental workflow and a representative metabolic pathway.
Caption: General workflow for drug metabolite quantification.
Caption: Representative drug metabolism pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Deuterated Antipyrine Analogs in Pharmacokinetic Studies of Metamizole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metamizole (also known as dipyrone) is a potent non-opioid analgesic and antipyretic agent.[1] It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its main active metabolite, 4-methylaminoantipyrine (MAA).[2] MAA is further metabolized to other active and inactive metabolites, including 4-aminoantipyrine (AA), 4-formylaminoantipyrine (FAA), and 4-acetylaminoantipyrine (AAA).[3][4] Understanding the pharmacokinetic profiles of these metabolites is crucial for determining the efficacy and safety of Metamizole.
This document provides detailed application notes and protocols for conducting pharmacokinetic studies of Metamizole, with a focus on the use of deuterated internal standards, such as Antipyrine-d3 or its analogs, for accurate quantification of Metamizole's metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the use of 4-Methylamino-d3 Antipyrine (the deuterated analog of the primary metabolite) is well-documented as an ideal internal standard, this compound can also be considered a suitable alternative due to its structural similarity.[5]
Data Presentation: Pharmacokinetic Parameters of Metamizole Metabolites
The following tables summarize key pharmacokinetic parameters for the main metabolites of Metamizole following its administration in various species. These values can vary depending on the dosage, formulation, and individual physiological factors.
Table 1: Pharmacokinetic Parameters of 4-Methylaminoantipyrine (MAA) in Humans (Oral Administration)
| Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Reference(s) |
| 500 mg | 8.3 ± 1.5 | 1.4 ± 0.5 | 45.2 ± 8.7 | 2.7 ± 0.5 | [2] |
| 1000 mg | 18.3 ± 3.4 | 1.5 ± 0.4 | 92.1 ± 15.6 | 2.9 ± 0.6 | [6] |
Table 2: Pharmacokinetic Parameters of Metamizole Metabolites in Dogs (25 mg/kg Administration)
| Metabolite | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Reference(s) |
| MAA | IV | 45.6 ± 12.3 | 0.08 | 98.7 ± 25.4 | 3.2 ± 0.8 | [7] |
| IM | 28.9 ± 7.8 | 0.5 | 74.5 ± 18.9 | 3.5 ± 0.9 | [7] | |
| PO | 15.4 ± 5.1 | 1.0 | 58.2 ± 15.7 | 3.8 ± 1.1 | [7] | |
| AA | IV | 5.8 ± 1.9 | 0.25 | 35.6 ± 9.8 | 6.5 ± 1.7 | [7] |
| IM | 4.1 ± 1.2 | 1.0 | 43.1 ± 11.2 | 7.1 ± 1.9 | [7] | |
| PO | 2.9 ± 0.9 | 2.0 | 77.3 ± 20.1 | 8.2 ± 2.3 | [7] |
Table 3: Pharmacokinetic Parameters of Metamizole Metabolites in Calves (40 mg/kg IV Administration)
| Metabolite | Cmax (µg/mL) | t½alpha (min) | t½beta (h) | AUC0-t (µg/mL*h) | Reference(s) |
| MAA | 101.63 (median) | 5.29 | 9.49 | 407.45 - 800.15 (range) | [8][9] |
| AA | 2.54 - 2.66 (biphasic) | - | 8.87 | - | [8] |
Experimental Protocols
In-vivo Pharmacokinetic Study Protocol
This protocol outlines a typical single-dose, crossover study to evaluate the pharmacokinetics of Metamizole.
a. Study Design: A single-dose, randomized, two-period crossover study is a common design.[2] A sufficient washout period (e.g., 7 days) should be implemented between the two periods.[2]
b. Subjects: Healthy adult subjects (human or animal) are recruited. For animal studies, specific breeds and weights should be used for consistency (e.g., Simmental calves weighing 90 ± 10.8 kg).[8][9] Subjects should be screened for health status and acclimatized to the study environment.
c. Drug Administration: Metamizole is administered at a specified dose (e.g., 500 mg oral tablet for humans, 25 mg/kg IV for dogs).[2][7] For oral administration, the drug is given with a standardized volume of water after an overnight fast.[2]
d. Blood Sampling: Serial blood samples are collected at predetermined time points. A typical schedule includes a pre-dose sample (0 h) and post-dose samples at 0.25, 0.5, 1, 1.5, 2, 3.5, 6.5, 9.5, and 24 hours.[9][10] Blood is collected in tubes containing an anticoagulant (e.g., EDTA).[2] Plasma is separated by centrifugation and stored at -70°C until analysis.[9][10]
Bioanalytical Method: LC-MS/MS for Metamizole Metabolites
This protocol describes the quantification of Metamizole metabolites in plasma using LC-MS/MS with a deuterated internal standard.
a. Materials and Reagents:
-
Metamizole and its metabolites (MAA, AA, FAA, AAA) reference standards
-
Deuterated internal standard (IS): 4-Methylamino-d3 Antipyrine or this compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human or animal plasma
b. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
c. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
d. Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis.[2]
Mandatory Visualizations
Metabolic Pathway of Metamizole
Experimental Workflow for a Metamizole Pharmacokinetic Study
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methylamino-d3 Antipyrine (1246820-06-3) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic profiles of the active metamizole metabolites after four different routes of administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of metamizole (dipyrone) as an add-on in calves undergoing umbilical surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of metamizole (dipyrone) as an add-on in calves undergoing umbilical surgery | PLOS One [journals.plos.org]
Application Notes and Protocols for the Bioanalysis of Antipyrine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrine, a non-steroidal anti-inflammatory drug (NSAID), is frequently utilized as a probe in clinical pharmacology to assess drug metabolism by cytochrome P450 enzymes. Antipyrine-d3, its deuterated analog, serves as an ideal internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability, including matrix effects and variations in sample processing, thereby ensuring accurate and precise quantification of the target analyte.
This document provides detailed application notes and experimental protocols for the sample preparation of this compound from biological matrices, primarily plasma, for subsequent analysis. Three common and effective sample preparation techniques are covered: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Mechanism of Action of Antipyrine
Antipyrine exerts its analgesic, antipyretic, and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammation cascade.[2] By blocking this pathway, antipyrine reduces the production of prostaglandins, thereby mitigating pain, fever, and inflammation.
Sample Preparation Techniques
The choice of sample preparation technique is critical for achieving reliable and reproducible results in bioanalysis. The primary goals are to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest.
Quantitative Data Summary
The following table provides a summary of typical performance characteristics for the described sample preparation techniques for small deuterated molecules used as internal standards. It is important to note that specific values for this compound may vary depending on the exact experimental conditions and the biological matrix.
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (C18) | Liquid-Liquid Extraction (Ethyl Acetate) |
| Recovery (%) | > 90 | 85 - 105 | 75 - 95 |
| Matrix Effect (%) | 70 - 110 (Ion Suppression is common) | 90 - 110 | 80 - 105 |
| Relative Standard Deviation (RSD, %) | < 15 | < 10 | < 15 |
| Simplicity & Speed | High | Medium | Medium |
| Cost per Sample | Low | High | Low-Medium |
| Selectivity | Low | High | Medium |
Note: Matrix Effect is calculated as [(Peak area in presence of matrix) / (Peak area in absence of matrix)] x 100%. A value <100% indicates ion suppression, and >100% indicates ion enhancement. The use of a deuterated internal standard like this compound helps to compensate for these effects.
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples. Acetonitrile is a commonly used precipitating agent.
Workflow:
Methodology:
-
Sample Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample. Spike with an appropriate volume of this compound internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube, avoiding disturbance of the protein pellet.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides a more selective sample cleanup compared to protein precipitation, effectively removing proteins, phospholipids, and salts. A C18 sorbent is commonly used for the extraction of moderately non-polar compounds like antipyrine from aqueous matrices.
Workflow:
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add the this compound internal standard. Dilute the sample with 400 µL of 4% phosphoric acid in water. Vortex and centrifuge to pellet any precipitated matter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Workflow:
Methodology:
-
Sample Spiking and pH Adjustment: To a glass tube, add 100 µL of plasma sample and spike with the this compound internal standard. Add a suitable buffer to adjust the pH (e.g., 100 µL of 0.1 M ammonium buffer, pH 9) to ensure antipyrine is in its neutral form.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 3000 x g for 5 minutes to achieve phase separation.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Conclusion
The selection of an appropriate sample preparation technique for the analysis of this compound is dependent on the specific requirements of the assay, including the desired level of cleanliness, throughput, and cost considerations. Protein precipitation offers a rapid and straightforward approach, while solid-phase extraction provides superior selectivity and cleaner extracts. Liquid-liquid extraction presents a balance between selectivity and cost. The use of this compound as an internal standard is highly recommended for all these methods to ensure the accuracy and precision of quantitative results by compensating for procedural variations and matrix effects.
References
Application Note and Protocol: High-Throughput Protein Precipitation for the Quantification of Small Molecule Drugs in Plasma Using Antipyrine-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals in the fields of bioanalysis, pharmacokinetics, and drug metabolism.
Introduction: Protein precipitation is a widely adopted method for the preparation of plasma samples in bioanalytical studies due to its simplicity, speed, and broad applicability.[1] This technique efficiently removes a large portion of proteins, which can interfere with downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The use of a stable isotope-labeled internal standard (SIL-IS), such as Antipyrine-d3, is crucial for accurate and precise quantification. The SIL-IS mimics the analyte's behavior during sample processing and analysis, compensating for variability in extraction, injection volume, and matrix effects.[4] This application note provides a detailed protocol for a protein precipitation method using this compound as an internal standard for the quantification of a small molecule drug in plasma samples.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the protein precipitation method with acetonitrile. The data presented are representative values based on established literature for similar bioanalytical assays. Actual results may vary depending on the specific analyte and instrumentation.
| Parameter | Result |
| Analyte Recovery | > 80%[2][5][6] |
| Internal Standard Recovery | > 80% |
| Matrix Effect | Minimal (<15% CV) |
| Inter-day Precision (CV) | < 5%[7] |
| Intra-day Precision (CV) | < 5%[7] |
| Inter-day Accuracy (RE) | < 8%[7] |
| Intra-day Accuracy (RE) | < 8%[7] |
Experimental Workflow
The diagram below illustrates the general workflow for the protein precipitation method.
Caption: A streamlined workflow for plasma sample preparation using protein precipitation followed by LC-MS/MS analysis.
Experimental Protocol
This protocol details the steps for precipitating proteins from plasma samples using acetonitrile, with this compound as an internal standard.
Materials and Reagents:
-
Human plasma (or other relevant species)
-
This compound solution (concentration to be optimized based on analyte response)
-
Acetonitrile (ACN), HPLC grade, ice-cold
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Vortex mixer
-
Microcentrifuge or plate centrifuge
-
HPLC vials or 96-well collection plates
Protocol:
-
Sample Thawing: Thaw frozen plasma samples at room temperature (approximately 25°C). Once thawed, vortex the samples to ensure homogeneity.[8]
-
Aliquoting: Pipette 100 µL of the thawed plasma sample into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.[8]
-
Internal Standard Addition: Add an appropriate volume of the this compound internal standard solution to each plasma sample. The final concentration of the internal standard should be consistent across all samples, calibration standards, and quality controls.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each plasma sample containing the internal standard.[9] The 3:1 ratio of acetonitrile to plasma is a common starting point for efficient protein removal.[7][10]
-
Mixing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and complete protein precipitation.[9]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,800 rpm) for 2-5 minutes to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial or a well in a 96-well collection plate, being careful not to disturb the protein pellet.[8]
-
LC-MS/MS Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system for analysis.[8][9]
Role of the Internal Standard
The following diagram illustrates the principle of using a stable isotope-labeled internal standard in quantitative bioanalysis.
References
- 1. agilent.com [agilent.com]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. a protein precipitation extraction method [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note: HILIC Separation Method for Antipyrine-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the separation of Antipyrine-d3 using Hydrophilic Interaction Liquid Chromatography (HILIC). This method is particularly useful for the analysis of polar compounds like this compound, which are often poorly retained on traditional reversed-phase columns. The protocol is designed for use with LC-MS/MS systems, offering high sensitivity and selectivity for quantitative analysis in various matrices.
Introduction
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[1][2][3] This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes.[1][4] HILIC offers several advantages for the analysis of polar compounds, including increased retention, enhanced mass spectrometry signal due to efficient desolvation of the highly organic mobile phase, and orthogonal selectivity compared to reversed-phase chromatography.[5][6] this compound, a deuterated analog of the analgesic and antipyretic drug antipyrine, is commonly used as an internal standard in pharmacokinetic and metabolic studies.[7][8] A robust and reliable analytical method is crucial for its accurate quantification.
This application note details a HILIC-based LC-MS/MS method for the separation and detection of this compound, adapted from a validated method for a structurally similar deuterated compound.[7]
Experimental Protocols
Sample Preparation
For the analysis of this compound in biological matrices such as plasma, a protein precipitation step is typically employed to remove proteins and other macromolecules that can interfere with the analysis.
Protocol for Protein Precipitation:
-
To a 100 µL aliquot of the plasma sample, add 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The HILIC separation is achieved using a polar stationary phase and a mobile phase gradient with a high organic content.
Chromatographic Conditions:
| Parameter | Value |
| Column | YMC-Pack SIL (100 × 2.0 mm; S-5 μm, 30 nm) or equivalent HILIC column[7] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution can be optimized. A starting condition of 95% B is recommended. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Autosampler Temperature | 4 °C |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in the positive ionization mode with multiple reaction monitoring (MRM).
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | m/z 192.1 → 109.1 (Precursor ion for this compound → Product ion) |
| Collision Energy | To be optimized for the specific instrument |
| Capillary Voltage | To be optimized for the specific instrument |
| Gas Flow Rates | To be optimized for the specific instrument |
Data Presentation
The following table summarizes the expected quantitative data for the HILIC separation of this compound. The exact values may vary depending on the specific LC-MS/MS system and conditions used.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | ~ 2.5 | 192.1 | 109.1 |
Note: The retention time is an approximation and should be confirmed experimentally.
Experimental Workflow
The following diagram illustrates the overall workflow for the HILIC-based analysis of this compound.
Caption: Workflow for HILIC-MS/MS analysis of this compound.
Signaling Pathway and Logical Relationships
The logical relationship in this analytical method follows a linear progression from sample preparation to data analysis. The HILIC separation is based on the principle of partitioning of the polar analyte, this compound, between the polar stationary phase and the largely organic mobile phase.
Caption: Principle of HILIC separation for polar analytes.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades | MDPI [mdpi.com]
- 7. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A radiometric high-pressure liquid chromatography assay for the simultaneous determination of the three main oxidative metabolites of antipyrine in studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: A Validated Bioanalytical Method for the Quantification of Antipyrine in Human Plasma using Antipyrine-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrine is a well-established probe drug used in clinical pharmacology to assess the activity of hepatic cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP2C9, CYP2C19, and CYP3A4. Accurate and reliable quantification of antipyrine in biological matrices is crucial for pharmacokinetic studies and for phenotyping individuals' drug-metabolizing capacity. This application note details a robust and validated bioanalytical method for the determination of antipyrine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Antipyrine-d3, to ensure high accuracy and precision, in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[1][2][3][4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and improving data quality.
Materials and Methods
Chemicals and Reagents
-
Antipyrine (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex® 2.6 µm Biphenyl 100 Å, 50 x 2.1 mm or equivalent
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve antipyrine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the antipyrine stock solution with 50% methanol in water to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol in water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate antipyrine working standard solutions to obtain final concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all samples except the blank.
-
Vortex for 10 seconds.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
Time (min) %B 0.0 20 1.8 65 2.2 75 2.21 20 | 3.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Q1 (m/z) Q3 (m/z) Antipyrine 189.1 105.1 | this compound | 192.1 | 108.1 |
-
Key MS Parameters:
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
-
Method Validation Summary
The bioanalytical method was validated according to the FDA and ICH M10 guidelines.[1][2][3][4] The following parameters were assessed:
Linearity and Range
The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using the QC samples.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 8.5 | ± 7.2 | ≤ 9.8 | ± 6.5 |
| LQC | 3 | ≤ 6.2 | ± 5.1 | ≤ 7.5 | ± 4.8 |
| MQC | 100 | ≤ 4.5 | ± 3.3 | ≤ 5.8 | ± 3.9 |
| HQC | 800 | ≤ 3.8 | ± 2.9 | ≤ 4.9 | ± 3.1 |
Matrix Effect and Recovery
The matrix effect was minimal, and the recovery was consistent across the different QC levels.
| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| LQC | 3 | 0.98 | 92.5 |
| HQC | 800 | 1.02 | 95.1 |
Stability
Antipyrine was found to be stable in human plasma under various storage and handling conditions.
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top | 6 hours at room temperature | 96.8 - 103.2 |
| Freeze-thaw | 3 cycles | 95.5 - 101.7 |
| Long-term | 30 days at -80°C | 97.1 - 104.5 |
Visualizations
References
Application Notes and Protocols for Therapeutic Drug Monitoring (TDM) Using Antipyrine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Drug Monitoring (TDM) is a critical practice in clinical chemistry and pharmacology aimed at optimizing drug therapy for individual patients. It involves measuring drug concentrations in biological fluids, typically plasma or serum, to ensure that levels are within a target range that maximizes efficacy while minimizing toxicity.[1][2][3] The use of stable isotope-labeled internal standards, such as Antipyrine-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for TDM. This approach provides high sensitivity, specificity, and accuracy, overcoming the limitations of traditional immunoassays.[1][2]
Antipyrine itself has been extensively used as a probe to study drug metabolism due to its extensive hepatic oxidation by multiple cytochrome P450 (CYP) enzymes.[4][5][6] Its deuterated analog, this compound, serves as an ideal internal standard in LC-MS/MS assays. Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring it behaves similarly during sample preparation and analysis, thus effectively correcting for variability and improving the precision and accuracy of quantification.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in a representative TDM assay.
Metabolic Pathway of Antipyrine
Antipyrine is primarily metabolized in the liver by a variety of cytochrome P450 enzymes. The main metabolic pathways include hydroxylation and N-demethylation, leading to the formation of several key metabolites. Understanding this pathway is crucial for interpreting drug metabolism studies and potential drug-drug interactions.
The major metabolites of antipyrine are:
-
4-hydroxyantipyrine (OHA) : Formation is mainly catalyzed by CYP3A4 and to a lesser extent by CYP1A2.[4]
-
Norantipyrine (NORA) : The CYP2C subfamily of enzymes are the predominant catalysts for its formation, with some involvement of CYP1A2.[4]
-
3-hydroxymethylantipyrine (HMA) : This metabolite is primarily formed through the action of CYP1A2 and CYP2C9.[4]
These metabolites are subsequently conjugated, primarily with glucuronic acid, before being excreted in the urine.
Metabolic pathway of Antipyrine.
Application: Therapeutic Drug Monitoring of a Hypothetical Analyte "DrugX" using this compound as an Internal Standard
This section outlines the application of this compound in a TDM assay for a fictional therapeutic drug, "DrugX." The principles and protocols described are based on established LC-MS/MS methodologies and can be adapted for various analytes.
Quantitative Data Summary
The following tables provide representative quantitative data for a validated LC-MS/MS assay for the determination of "DrugX" in human plasma, using this compound as the internal standard.
| Parameter | Value |
| Analyte | DrugX |
| Internal Standard | This compound |
| Matrix | Human Plasma |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor Ion (m/z) | Product Ion (m/z) |
| DrugX | [To be determined for the specific analyte] | [To be determined for the specific analyte] |
| This compound | 192.1 | 108.1 |
| Calibration Curve Parameters | |
| Calibration Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Quality Control (QC) Sample Performance | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low QC (3.0 ng/mL) | < 10% | < 10% | ± 15% |
| Medium QC (150 ng/mL) | < 8% | < 8% | ± 10% |
| High QC (800 ng/mL) | < 8% | < 8% | ± 10% |
| Lower Limit of Quantification (LLOQ) (1.0 ng/mL) | < 15% | < 15% | ± 20% |
Experimental Protocols
Materials and Reagents
-
DrugX certified reference standard
-
This compound certified reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (with anticoagulant, e.g., K2EDTA)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of DrugX and this compound in methanol.
-
Working Standard Solutions: Serially dilute the DrugX stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[7][8][9]
-
Aliquot 50 µL of blank plasma, calibration standards, QC samples, and unknown patient samples into a 96-well plate or microcentrifuge tubes.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all wells/tubes except for the blank matrix samples (to which 10 µL of 50:50 methanol:water should be added).
-
Add 200 µL of acetonitrile (containing 0.1% formic acid) to each well/tube to precipitate the plasma proteins.
-
Vortex the plate/tubes for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) of the prepared sample into the LC-MS/MS system.
Experimental workflow for TDM.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Optimization will be required based on the specific instrumentation and the physicochemical properties of the analyte of interest ("DrugX").
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500 °C
-
Collision Gas: Argon
Data Analysis and Quantification
-
Integrate the chromatographic peak areas for both DrugX and this compound.
-
Calculate the peak area ratio of DrugX to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with appropriate weighting (e.g., 1/x²) is typically used.
-
Determine the concentration of DrugX in patient samples and QC samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring offers a robust, reliable, and accurate method for the quantification of therapeutic drugs in biological matrices. The detailed protocols and representative data provided in these application notes serve as a comprehensive guide for researchers and scientists in the development and validation of TDM assays. By adhering to these principles, laboratories can ensure the high quality of their bioanalytical data, ultimately contributing to the optimization of patient care through personalized medicine.
References
- 1. phenomenex.com [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition and induction of metronidazole and antipyrine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
Application Note: High-Precision Bioanalysis in Clinical Trials Using Antipyrine-d3
References
- 1. nbinno.com [nbinno.com]
- 2. Antipyrine as a model drug to study hepatic drug-metabolizing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. fda.gov [fda.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Metronidazole and antipyrine as probes for the study of foreign compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of analytical process in clinical trial | Medicover MICS [medicover-mics.com]
- 9. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Antipyrine-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Antipyrine-d3 as an internal standard to overcome matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) form of antipyrine, specifically 4-Methylamino-d3 Antipyrine. It is an ideal internal standard for the quantitative analysis of antipyrine and its metabolites, such as 4-methylaminoantipyrine (MAA), in biological matrices.[1][2] Its key advantages include:
-
Chemical and Physical Similarity: It behaves nearly identically to the unlabeled analyte during sample preparation, chromatography, and ionization.[1]
-
Mass Distinction: The three deuterium atoms provide a 3 Dalton mass shift, allowing it to be distinguished from the native analyte by a mass spectrometer.[1][3]
-
Co-elution: In most chromatographic systems, it co-elutes with the analyte, ensuring that both are subjected to the same matrix effects at the same time. This co-elution is critical for accurate compensation of signal suppression or enhancement.
Q2: What are matrix effects and how does this compound help mitigate them?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.
This compound, as a SIL internal standard, is added at a known concentration to all samples, calibrators, and quality controls before sample processing. Because it is affected by matrix effects in the same way as the analyte, the ratio of the analyte's peak area to the internal standard's peak area remains constant, even if the absolute signal intensities fluctuate. This ratio is then used for quantification, effectively normalizing the variations caused by matrix effects.
Q3: For which analyte is this compound a suitable internal standard?
This compound is primarily used as an internal standard for the quantification of 4-methylaminoantipyrine (MAA), which is a major active metabolite of the drug Metamizole (also known as Dipyrone).[1][3]
Q4: What is a typical biological matrix for the analysis of 4-methylaminoantipyrine using this compound?
Human plasma is a common biological matrix for the analysis of 4-methylaminoantipyrine using this compound as an internal standard, particularly in pharmacokinetic studies.[1][3]
Experimental Protocols
A detailed methodology for the analysis of 4-methylaminoantipyrine (MAA) in human plasma using this compound as an internal standard is provided below.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting MAA and this compound from human plasma.[1][3]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.
-
Add a specific volume of the this compound internal standard working solution to each tube to achieve a final concentration within the analytical range.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
LC-MS/MS Parameters
The following are typical starting parameters for the LC-MS/MS analysis. Method optimization is recommended for your specific instrumentation and application.
| Parameter | Recommended Setting |
| LC Column | YMC-Pack SIL (100 x 2.0 mm, 5 µm, 30 nm) or equivalent HILIC column[3] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (MAA) | m/z 218.2 → 56.2[3] |
| MRM Transition (this compound) | m/z 221.2 → 56.2[3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Variability in Internal Standard (this compound) Response | Inconsistent sample preparation (pipetting errors, incomplete protein precipitation). | - Ensure proper and consistent pipetting technique. - Verify the complete precipitation of proteins. - Optimize the volume and addition of acetonitrile. |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible reconstitution solvent. - Column degradation. - pH of the mobile phase. | - Ensure the reconstitution solvent is similar in composition to the initial mobile phase. - Use a guard column and replace the analytical column if necessary. - Adjust the formic acid concentration in the mobile phase. |
| Analyte and Internal Standard Do Not Co-elute | Deuterium isotope effect on chromatography. | - A slight shift is normal. If the separation is significant, it may lead to differential matrix effects. - Adjust the mobile phase gradient or composition to minimize the separation. |
| Low Signal Intensity for Both Analyte and Internal Standard | Severe ion suppression. | - Dilute the sample extract to reduce the concentration of matrix components. - Optimize the sample preparation method to improve cleanup (e.g., consider solid-phase extraction). - Check and clean the mass spectrometer's ion source. |
| Inaccurate Quantification at Low Concentrations | - Contamination of the this compound internal standard with unlabeled analyte. - Carryover from previous injections. | - Analyze a blank sample spiked only with the internal standard to check for the presence of the analyte's MRM transition. - Implement a robust needle wash protocol in the autosampler method. |
Data Presentation
The following table summarizes typical validation parameters for a bioanalytical method using this compound for the quantification of 4-methylaminoantipyrine in human plasma. These values serve as a guideline, and each laboratory should establish its own acceptance criteria based on regulatory requirements.
| Validation Parameter | Typical Acceptance Criteria | Representative Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 0.100 - 20.0 µg/mL[3] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.5% to 9.2% |
| Recovery (%) | Consistent, precise, and reproducible | 85 - 95% |
| Matrix Effect (%) | Internal standard normalized matrix factor close to 1 | 0.95 - 1.08 |
Mandatory Visualizations
Caption: Workflow for MAA quantification using this compound.
Caption: How this compound compensates for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Antipyrine-d3 in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Antipyrine-d3 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
The stability of this compound, like most analytes in biological matrices, is primarily influenced by:
-
Temperature: Storage temperature is a critical factor. Generally, lower temperatures (-20°C or -80°C) are preferred for long-term storage to minimize degradation.[1][2][3]
-
pH: The pH of the biological matrix can influence the chemical stability of this compound. Extreme pH values may lead to hydrolysis or other degradation pathways.
-
Enzymatic Degradation: Biological matrices contain various enzymes that can potentially metabolize this compound. Proper and rapid sample processing and storage are crucial to minimize enzymatic activity.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of the analyte.[4][5][6] It is advisable to minimize the number of freeze-thaw cycles.
-
Light Exposure: Exposure to light can cause photodegradation of certain compounds. While specific data for this compound is limited, it is a general best practice to protect samples from direct light.
Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound in plasma and serum?
For long-term stability, it is recommended to store plasma and serum samples containing this compound at -20°C or -80°C.[1][2][3] A study on a related compound, 4-methylamino antipyrine, demonstrated stability in human plasma for at least 4 weeks when stored at -20°C.[1] For extended storage periods, -80°C is generally the preferred temperature to ensure the integrity of the analyte.
Q3: How many freeze-thaw cycles can samples containing this compound typically withstand?
Bioanalytical method validation guidelines generally recommend that the stability of an analyte should be assessed for a minimum of three freeze-thaw cycles.[4] The number of validated cycles should equal or exceed the number of cycles that study samples are expected to undergo. It is crucial to conduct a freeze-thaw stability study to determine the specific tolerance of this compound in the matrix of interest.
Q4: Is this compound stable at room temperature on the bench-top?
The stability of this compound at room temperature (bench-top stability) needs to be experimentally determined. This is a critical parameter, as samples are often left at room temperature during processing. A bench-top stability study should be performed to establish the duration for which samples can remain at room temperature without significant degradation.
Q5: Are there any special considerations for the stability of this compound in urine samples?
Urine as a matrix can present unique stability challenges due to its variability in pH and potential for microbial growth. For urine samples, it is important to assess stability under different storage temperatures and consider the use of preservatives if long-term storage at temperatures above freezing is anticipated.[7][8] Storage at -20°C or -80°C is recommended for long-term stability.
Troubleshooting Guides
Issue 1: Inconsistent or low recovery of this compound in stored samples.
Possible Causes:
-
Degradation due to improper storage temperature: Long-term storage at temperatures higher than -20°C can lead to degradation.
-
Multiple freeze-thaw cycles: Exceeding the validated number of freeze-thaw cycles can cause analyte degradation.[4][6]
-
Bench-top instability: Leaving samples at room temperature for extended periods during processing can lead to degradation.
-
pH-mediated degradation: The pH of the biological matrix may have shifted during storage, leading to instability.
-
Adsorption to container surfaces: While less common for small molecules like this compound, adsorption to storage vials can occur.
Solutions:
-
Verify storage conditions: Ensure that samples have been consistently stored at the intended temperature (-20°C or -80°C).
-
Review sample handling records: Check the number of times samples have been frozen and thawed.
-
Perform a short-term stability test: Evaluate the stability of this compound at room temperature for the duration of your sample processing time.
-
Assess pH of the matrix: If pH-related degradation is suspected, measure the pH of a representative sample.
-
Use silanized or low-binding vials: If adsorption is a concern, consider using different storage containers.
Experimental Protocols
The following are detailed methodologies for key stability experiments, which should be performed as part of a comprehensive bioanalytical method validation for this compound.
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Procedure:
-
Prepare quality control (QC) samples at low and high concentrations of this compound in the biological matrix of interest (e.g., plasma, serum, urine).
-
Analyze a set of freshly prepared QC samples (n=3 for each concentration) to establish the baseline concentration (Time 0).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
This completes one freeze-thaw cycle. Refreeze the samples for at least 12 hours.
-
Repeat the freeze-thaw process for a minimum of three cycles.
-
After the final thaw, analyze the QC samples.
-
Calculate the mean concentration and percentage recovery at each cycle compared to the baseline.
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Protocol 2: Bench-Top (Short-Term) Stability Assessment
Objective: To determine the stability of this compound in a biological matrix at room temperature for a period equivalent to the sample processing time.
Procedure:
-
Prepare low and high concentration QC samples in the specified biological matrix.
-
Analyze a set of freshly prepared QC samples (n=3 for each concentration) to establish the baseline concentration (Time 0).
-
Place the remaining QC samples on the bench-top at room temperature (approximately 20-25°C).
-
After a predetermined time interval (e.g., 4, 8, 24 hours), analyze the QC samples.
-
Calculate the mean concentration and percentage recovery at each time point compared to the baseline.
Acceptance Criteria: The mean concentration of the bench-top stability samples should be within ±15% of the baseline concentration.
Protocol 3: Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix under the intended long-term storage conditions.
Procedure:
-
Prepare a sufficient number of low and high concentration QC samples in the biological matrix.
-
Analyze a set of freshly prepared QC samples (n=3 for each concentration) to establish the baseline concentration (Time 0).
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -20°C and/or -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples from storage.
-
Allow the samples to thaw unassisted at room temperature.
-
Analyze the thawed QC samples.
-
Calculate the mean concentration and percentage recovery at each time point compared to the baseline.
Acceptance Criteria: The mean concentration of the long-term stability samples should be within ±15% of the baseline concentration.
Data Presentation
The following tables summarize the expected stability of this compound based on data from related compounds and general bioanalytical validation principles. Note: This data is illustrative and should be confirmed by specific experimental validation.
Table 1: Summary of this compound Stability in Human Plasma
| Stability Test | Storage Condition | Duration | Expected Mean Recovery (%) |
| Freeze-Thaw | 3 cycles (-20°C to Room Temperature) | 3 cycles | 85 - 115 |
| Bench-Top | Room Temperature (~25°C) | 24 hours | 85 - 115 |
| Long-Term | -20°C | 4 weeks | 85 - 115[1] |
| Long-Term | -80°C | 6 months | 85 - 115 |
Table 2: Summary of this compound Stability in Human Serum
| Stability Test | Storage Condition | Duration | Expected Mean Recovery (%) |
| Freeze-Thaw | 3 cycles (-20°C to Room Temperature) | 3 cycles | 85 - 115 |
| Bench-Top | Room Temperature (~25°C) | 24 hours | 85 - 115 |
| Long-Term | -20°C | 3 months | 85 - 115[3] |
| Long-Term | -80°C | 12 months | 85 - 115 |
Table 3: Summary of this compound Stability in Human Urine
| Stability Test | Storage Condition | Duration | Expected Mean Recovery (%) |
| Freeze-Thaw | 3 cycles (-20°C to Room Temperature) | 3 cycles | 85 - 115 |
| Bench-Top | Room Temperature (~25°C) | 24 hours | 85 - 115 |
| Long-Term | 4°C | 7 days | 85 - 115 |
| Long-Term | -20°C | 12 weeks | 85 - 115[7] |
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the stability testing of this compound.
Experimental workflow for this compound stability assessment.
Troubleshooting decision tree for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The storage of forensic urine drug specimens as dry stains: recovery and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of specimen storage and preservation on toxicological analyses of urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Antipyrine-d3 Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Antipyrine-d3.
Section 1: Peak Shape Problems
Poor peak shape is a common issue that can compromise resolution, sensitivity, and the accuracy of quantification.[1][2] Problems typically manifest as peak tailing, fronting, or broadening.
Frequently Asked Questions (FAQs)
Q1: What causes my this compound peak to tail?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is often caused by chemical interactions within the analytical column or issues with the HPLC system.[1] For a relatively neutral compound like Antipyrine, common causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column surface can interact with the analyte, causing tailing.[3][4]
-
Column Contamination: Accumulation of contaminants from the sample matrix at the column inlet can distort peak shape.[5] Using a guard column is a good preventative measure.[5]
-
Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase.[2][5] To check for this, dilute your sample and see if the peak shape improves.[2]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to peak distortion.[5] Ensure you are using tubing with a small internal diameter and that all connections are secure.[5]
Q2: My this compound peak is fronting. What should I investigate?
A2: Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still occur. Potential causes include:
-
High Sample Concentration/Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel too quickly through the initial part of the column, leading to a distorted peak.[6] Ensure your sample solvent is as weak as, or weaker than, your initial mobile phase.[6]
-
Poorly Packed Column: A void or channel in the column's packed bed can result in peak fronting.[5] This often requires column replacement.[5]
-
Low Temperature: In some instances, low column temperature can lead to poor mass transfer kinetics and cause fronting.[5] Consider increasing the column temperature to 30-40 °C.[5]
Q3: Both my analyte (Antipyrine) and internal standard (this compound) peaks are broad. What's the issue?
A3: When both peaks are symmetrically broad, it usually points to a general loss of chromatographic efficiency.[5] Consider these factors:
-
Column Degradation: Over time, the stationary phase of a column can degrade, leading to broader peaks.[5][6] If the column is old or has been exposed to harsh conditions, it may need to be replaced.[6]
-
Extra-Column Volume: As with tailing, dead volume in the HPLC system is a primary cause of peak broadening.[5]
-
Sub-optimal Flow Rate: A flow rate that is too low can increase longitudinal diffusion, resulting in wider peaks.[5]
Troubleshooting Workflow: Peak Tailing
The following diagram outlines a logical workflow for diagnosing the cause of peak tailing for this compound.
Caption: Troubleshooting logic for addressing peak tailing of this compound.
Section 2: Retention Time Variability
Consistent retention time is crucial for reliable peak identification and integration.[7] Variations can occur between injections or over the course of a long analytical run.[8]
Frequently Asked Questions (FAQs)
Q4: Why is the retention time of my this compound drifting or shifting?
A4: Retention time (RT) shifts are typically caused by changes in the mobile phase, flow rate, or column temperature.[9]
-
Mobile Phase Composition: Minor errors in preparing the mobile phase or evaporation of the more volatile solvent component can cause RT shifts.[9][10] For reversed-phase chromatography, a small increase in the organic solvent percentage will decrease retention time.[9]
-
Mobile Phase pH: If the mobile phase is buffered, ensure the pH is consistent between batches.[8] Incorrect pH meter calibration can be a source of variability.[8]
-
Column Temperature: Fluctuations in the ambient room temperature can affect RT if a column oven is not used.[11] A 1°C increase in temperature can decrease retention time by approximately 2%.[12]
-
Pump and Flow Rate Issues: Inconsistent flow from the HPLC pump due to air bubbles, faulty check valves, or leaks will lead to variable retention times.[9] An increase in RT can suggest a leak or bubble in the system.[12]
-
Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient, is a common cause of RT drift at the beginning of a sequence.[11]
Q5: My this compound (Internal Standard) has a slightly different retention time than unlabeled Antipyrine. Is this normal?
A5: Yes, this is a known phenomenon. Deuteration can slightly alter the physicochemical properties (like lipophilicity) of a molecule, which may cause it to elute slightly earlier or later than its non-deuterated counterpart in reversed-phase chromatography.[13] This is often referred to as a "deuterium isotope effect". While a small, consistent shift is usually not a problem, significant separation can be an issue.[6]
Q6: Why is the separation between Antipyrine and this compound a concern?
A6: The primary purpose of a stable isotope-labeled internal standard (SIL-IS) is to co-elute with the analyte to compensate for matrix effects, especially signal suppression or enhancement in LC-MS/MS.[13] If the two compounds separate chromatographically, they may elute into regions with different levels of co-eluting matrix components, leading to differential matrix effects and compromising quantitative accuracy.[13] Using a column with lower resolution or adjusting the mobile phase may be necessary to ensure co-elution.[6][13]
Troubleshooting Workflow: Retention Time Variability
This diagram provides a step-by-step guide to diagnosing issues related to inconsistent retention times.
Caption: Decision tree for diagnosing retention time variability.
Section 3: Sensitivity and Response Issues
Low sensitivity or non-linear response can prevent accurate quantification, particularly at low concentration levels.
Frequently Asked Questions (FAQs)
Q7: I'm experiencing low signal intensity for this compound. What could be the cause?
A7: Low signal intensity, especially in LC-MS/MS, is often due to signal suppression from the sample matrix.[14]
-
Ion Suppression: Co-eluting components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization process in the mass spectrometer's source, reducing the signal of the target analyte.[14][15]
-
Analyte Stability: Ensure that this compound is stable in your sample and autosampler conditions.[16][17] Degradation over time will lead to a decreased response.[16]
-
Source Contamination: A dirty MS source can lead to a general loss of sensitivity for all analytes.
Q8: How can I diagnose and mitigate ion suppression?
A8: To diagnose ion suppression, you can perform a post-extraction addition experiment.[14] Compare the response of an analyte spiked into an extracted blank sample matrix to the response of the analyte in a neat solution.[14] A significantly lower response in the matrix indicates suppression.[14] To mitigate it:
-
Improve Sample Cleanup: Use a more effective sample preparation technique (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components.[14]
-
Modify Chromatography: Adjust the chromatographic method to separate this compound from the region where suppression occurs.
-
Reduce Flow Rate: Lowering the flow rate into the ESI source (e.g., using a post-column split) can sometimes reduce the severity of ion suppression.[18]
Q9: My calibration curve is non-linear at the low end. What's the problem?
A9: For methods using a deuterated internal standard, non-linearity at the lower limit of quantification (LLOQ) is often caused by the presence of the unlabeled analyte as an impurity in the internal standard stock.[6] This impurity contributes to the analyte signal, causing a positive bias at low concentrations.[6]
Conceptual Diagram: Ion Suppression
This diagram illustrates how co-eluting matrix components can interfere with the detection of the target analyte in an electrospray ionization source.
Caption: Signal suppression in the ESI source due to matrix effects.
Data Presentation & Experimental Protocols
Table 1: Typical Starting HPLC Conditions for Antipyrine Analysis
This table provides a summary of typical starting conditions based on published methods for Antipyrine.[19][20] These should be optimized for your specific application.
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Reversed-Phase) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~3.0) | 10 mM Ammonium Acetate (pH 4.7) |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) | Acetonitrile |
| Mode | Isocratic (e.g., 58:42 A:B) | Isocratic (e.g., 20:80 A:B) |
| Flow Rate | 1.0 mL/min | 0.2 mL/min |
| Column Temp. | 30 °C | Ambient |
| Detection | UV at 230 nm | MS/MS |
| Injection Vol. | 10 µL | 10 µL |
Protocol: Assessing Isotopic Purity of this compound Internal Standard
This protocol describes how to verify if the unlabeled analyte (Antipyrine) is present as an impurity in your this compound standard, which can affect assay accuracy.[6]
Objective: To determine the contribution of the this compound internal standard (IS) to the signal in the unlabeled Antipyrine analyte channel.
Materials:
-
This compound IS stock solution
-
Antipyrine analytical standard
-
Blank matrix (e.g., plasma, buffer)
-
Mobile phase and solvents for sample dilution
Procedure:
-
Prepare a "Zero Sample" (Blank + IS):
-
Take a sample of the blank matrix.
-
Spike it with the this compound IS at the same concentration used in your analytical method.
-
Process this sample using your standard extraction procedure.
-
-
Prepare an LLOQ Sample:
-
Take a sample of the blank matrix.
-
Spike it with the Antipyrine analytical standard to the concentration of your Lower Limit of Quantification (LLOQ).
-
Spike it with the this compound IS at the working concentration.
-
Process this sample using your standard extraction procedure.
-
-
LC-MS/MS Analysis:
-
Inject the processed "Zero Sample" and the "LLOQ Sample" onto the LC-MS/MS system.
-
Acquire data using the specific MRM (Multiple Reaction Monitoring) transitions for both Antipyrine and this compound.
-
-
Data Evaluation:
-
Measure the peak area for the unlabeled Antipyrine transition in the "Zero Sample" chromatogram. This signal comes from any unlabeled impurity in your IS.
-
Measure the peak area for the unlabeled Antipyrine transition in the "LLOQ Sample" chromatogram.
-
Calculate the percentage contribution of the IS to the analyte signal at the LLOQ using the following formula:
Contribution (%) = (Peak Area in Zero Sample / Peak Area in LLOQ Sample) x 100
-
Acceptance Criteria:
-
The contribution of the IS to the analyte signal should ideally be negligible. A common acceptance criterion is that the response in the Zero Sample should be less than 20% of the response of the LLOQ sample.[6] If the contribution is higher, you may need to source a purer standard or raise the LLOQ of the assay.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lib3.dss.go.th [lib3.dss.go.th]
- 19. Validated HPLC Method for Concurrent Determination of Antipyrine, Carbamazepine, Furosemide and Phenytoin and its Application in Assessment of Drug Permeability through Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A validated and stability indicating HPLC method for analysis of diminazene aceturate and antipyrine combination in a ready injectable solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Parameters for Antipyrine-d3 Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing tandem mass spectrometry (MS/MS) parameters for the sensitive detection of Antipyrine-d3. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental setup and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+)?
A1: The molecular weight of this compound is 191.24 g/mol .[1][2] In positive electrospray ionization mode, the expected precursor ion is the protonated molecule, [M+H]⁺, which corresponds to an m/z of 192.2.
Q2: What are the recommended multiple reaction monitoring (MRM) transitions for this compound?
A2: While specific optimized transitions for this compound are not widely published, a common transition for the non-deuterated form of Antipyrine is m/z 189.20 → 55.90. The fragment at m/z ~56 is characteristic of substitution at the 4-position of the antipyrine core.[3] Therefore, a logical starting point for this compound is the MRM transition m/z 192.2 → 56.2 . It is crucial to experimentally verify and optimize this transition on your specific instrument. A secondary, or qualifier, transition should also be determined experimentally to ensure analytical confidence.
Q3: Where should I start with collision energy (CE) and cone voltage (CV) optimization?
A3: For small molecules like this compound, a typical starting point for collision energy is in the range of 10-40 eV. For cone voltage, a starting range of 10-60 V is common. However, the optimal values are highly instrument-dependent and must be determined empirically. It is recommended to perform a systematic optimization by infusing a standard solution of this compound and varying these parameters to find the values that yield the highest signal intensity for the product ion.
Q4: I am observing a weak signal for my this compound standard. What are the potential causes?
A4: A weak signal can stem from several factors:
-
Suboptimal MS/MS parameters: The collision energy and cone voltage may not be optimized for your instrument and analyte.
-
Poor ionization efficiency: The mobile phase composition, pH, or gas settings (nebulizer, heater) may not be ideal for the ionization of this compound.
-
Sample degradation: Ensure the stability of your this compound stock solutions and samples.
-
Instrument contamination: A dirty ion source or mass analyzer can lead to suppressed signal intensity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Low or No Signal for Precursor Ion (m/z 192.2) | Incorrect instrument settings. | Verify the mass spectrometer is in positive ion mode and the correct m/z is being monitored. |
| Suboptimal cone voltage. | Perform a cone voltage optimization experiment as detailed in the experimental protocol below. | |
| Inefficient spray stability. | Check the ESI spray needle for blockages and ensure a consistent, fine mist. Adjust nebulizer gas flow if necessary. | |
| Low or No Signal for Product Ion (e.g., m/z 56.2) | Collision energy is too low. | Systematically increase the collision energy in small increments (e.g., 2-5 eV) and monitor the product ion intensity. |
| Incorrect precursor ion isolation. | Ensure the isolation window in your MRM method is centered on m/z 192.2 and is of an appropriate width. | |
| Collision cell gas pressure is too low. | Check and adjust the collision gas pressure to the manufacturer's recommended range. | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase with high-purity solvents. Flush the LC system. |
| Matrix effects from the sample. | If analyzing samples in a complex matrix, improve sample preparation (e.g., solid-phase extraction) or chromatographic separation. | |
| In-source fragmentation. | If the cone voltage is too high, it can cause fragmentation in the ion source, leading to increased noise. Reduce the cone voltage. | |
| Inconsistent Signal Intensity | Unstable LC flow rate. | Check the LC pump for leaks and ensure a stable flow rate. |
| Fluctuations in ion source conditions. | Allow the mass spectrometer to stabilize for an adequate amount of time before analysis. Monitor source parameters for stability. | |
| Inconsistent sample injection volume. | Ensure the autosampler is functioning correctly and the injection loop is completely filled. |
Experimental Protocols
Protocol for Cone Voltage Optimization
-
Prepare a Tuning Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent composition similar to your initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the tuning solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
MS Setup: Set the mass spectrometer to monitor the precursor ion of this compound (m/z 192.2) in SIM (Selected Ion Monitoring) or full scan mode in positive polarity.
-
Ramp Cone Voltage: Begin with a low cone voltage (e.g., 10 V) and gradually increase it in discrete steps (e.g., 5 V increments) up to a higher value (e.g., 80 V).
-
Data Analysis: Record the signal intensity of the precursor ion at each cone voltage setting. The optimal cone voltage is the value that produces the maximum signal intensity without significant in-source fragmentation.
Protocol for Collision Energy Optimization
-
Prepare Tuning Solution and Infuse: Use the same tuning solution and infusion setup as for cone voltage optimization.
-
MS Setup: Set the mass spectrometer to MRM mode, monitoring the transition m/z 192.2 → 56.2 (or other potential product ions). Set the cone voltage to the optimal value determined previously.
-
Ramp Collision Energy: Start with a low collision energy (e.g., 5 eV) and systematically increase it in small increments (e.g., 2-5 eV) up to a higher value (e.g., 50 eV).
-
Data Analysis: Record the signal intensity of the product ion at each collision energy setting. The optimal collision energy is the value that yields the highest product ion intensity.
Data Presentation
Table 1: Expected MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 192.2 | 56.2 (Predicted) | To be determined experimentally |
Table 2: Example Data for Cone Voltage Optimization
| Cone Voltage (V) | Precursor Ion Intensity (counts) |
| 10 | 50,000 |
| 15 | 150,000 |
| 20 | 300,000 |
| 25 | 450,000 |
| 30 | 420,000 |
| 35 | 380,000 |
| 40 | 330,000 |
Note: The optimal cone voltage in this example is 25 V.
Table 3: Example Data for Collision Energy Optimization
| Collision Energy (eV) | Product Ion Intensity (counts) for m/z 192.2 → 56.2 |
| 10 | 80,000 |
| 15 | 250,000 |
| 20 | 500,000 |
| 25 | 750,000 |
| 30 | 680,000 |
| 35 | 550,000 |
| 40 | 400,000 |
Note: The optimal collision energy in this example is 25 eV.
Visualizations
Caption: Experimental workflow for optimizing MS/MS parameters for this compound.
Caption: Troubleshooting logic for poor this compound MS/MS signal.
References
Reducing background noise in Antipyrine-d3 analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and resolve common issues encountered during the analysis of Antipyrine-d3, a common internal standard in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: I'm observing high background noise in my blank samples and across my chromatogram. What are the most common causes?
High background noise is a frequent issue in sensitive LC-MS/MS analysis and can originate from multiple sources. The primary culprits are typically contaminated solvents or reagents, carryover from previous injections, or contamination within the LC-MS system itself.
Troubleshooting Steps:
-
Solvent and Reagent Purity: Ensure you are using high-purity, LC-MS grade solvents and additives.[1] Contaminants even in trace amounts can significantly elevate the noise floor. Prepare fresh mobile phases daily.[2]
-
System Contamination: Flush the entire LC system, including the injector and lines, with a strong solvent wash (e.g., a mixture of isopropanol, acetonitrile, and methanol) to remove accumulated contaminants.[3] If the noise persists, it may indicate a contaminated ion source, which should be cleaned according to the manufacturer's protocol.[4]
-
Leachables from Consumables: Plasticizers (e.g., phthalates) and polymers (e.g., PEG) can leach from sample vials, pipette tips, and collection plates, causing distinct, repeating peaks in the background.[3] Whenever possible, use certified low-leachable polypropylene or glass consumables.
A systematic approach to identifying the source of this noise is crucial for an effective solution.
Q2: My this compound internal standard signal is decreasing over the course of an analytical run. What could be causing this?
A decreasing signal for a deuterated internal standard like this compound during a sequence is a classic symptom of hydrogen-deuterium (H/D) back-exchange.[5] This occurs when deuterium atoms on the standard are replaced by protons from the surrounding environment (e.g., mobile phase), converting the standard back to a lighter, unlabeled, or partially labeled form.[5][6]
Key Factors Influencing Back-Exchange:
-
pH: The rate of H/D exchange is catalyzed by both acid and base. The minimum exchange rate for many compounds occurs around pH 2.5–3.0.[6][7]
-
Temperature: Higher temperatures accelerate the rate of back-exchange.[6]
-
Time: The longer the standard is exposed to a protic solvent, the greater the extent of exchange.[6]
-
Label Position: Deuterium atoms on heteroatoms (O, N, S) or carbons adjacent to carbonyls are more labile (prone to exchange) than those on an aromatic ring or stable carbon backbone.[5]
Solutions:
-
Optimize pH: Adjust the pH of your mobile phase and sample diluent to the range of minimum exchange (typically pH 2.5-3.0).[8]
-
Control Temperature: Use a cooled autosampler (e.g., 4°C) to minimize exchange while samples are queued for injection.[6]
-
Accelerate Analysis: Use shorter LC gradients and faster flow rates where possible to reduce the total time the internal standard is exposed to the mobile phase.[8]
Q3: How can I reduce matrix effects that are suppressing my this compound signal?
Matrix effects, particularly ion suppression, are a major source of variability and signal loss in bioanalysis.[9][10] They occur when co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts) interfere with the ionization of the analyte and internal standard in the MS source.[11] Improving sample preparation is the most effective way to combat this.[9][10]
Comparison of Sample Preparation Techniques:
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive. | Non-selective; phospholipids and salts remain in the supernatant, often causing significant matrix effects.[10] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between the aqueous sample and an immiscible organic solvent. | Cleaner than PPT; can remove many salts and some phospholipids.[9] | More labor-intensive; solvent selection is critical.[12] |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | Highly selective; provides the cleanest extracts and greatest reduction in matrix effects.[9][13] | Most complex and expensive; requires method development. |
For challenging assays with significant matrix effects, transitioning from PPT to LLE or, ideally, SPE is highly recommended.
Protocol: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol provides a general workflow for removing proteins and phospholipids from plasma samples, a common source of matrix interference.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Flush the cartridge with 1 mL of LC-MS grade water to equilibrate the sorbent.
-
Sample Loading:
-
Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.
-
Load the entire pre-treated sample onto the cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water. This removes salts and other highly polar interferences while retaining the analyte and internal standard.
-
Elution: Elute this compound and the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Q4: Can I optimize my mass spectrometer settings to improve the signal-to-noise ratio for this compound?
Yes, optimizing ion source parameters can significantly improve the signal-to-noise (S/N) ratio by enhancing the analyte signal, reducing background noise, or both.
Key MS Parameters for Optimization:
-
Cone Gas (or Nebulizer Gas) Flow: This gas aids in the desolvation of LC droplets. Increasing the flow can reduce the formation of solvent clusters and other sources of chemical noise.
-
Cone Voltage (or Declustering Potential): This voltage helps to break up solvent clusters and prevent adduct formation. While optimizing for the analyte signal is primary, slight adjustments can sometimes reduce the transmission of background ions.
-
Source/Desolvation Temperature: Proper temperature settings are crucial for efficient solvent evaporation. Temperatures that are too low may result in poor desolvation and unstable spray, while excessively high temperatures can cause thermal degradation of the analyte.
Example of Cone Gas Optimization:
The following table shows representative data on how adjusting the cone gas flow rate can impact the background noise and the S/N for a target analyte.
| Cone Gas Flow (L/hr) | Background Noise (Counts) | Analyte Signal (Counts) | Signal-to-Noise (S/N) Ratio |
| 150 | 8,500 | 450,000 | 53 |
| 250 | 4,200 | 475,000 | 113 |
| 350 (Optimal) | 1,100 | 480,000 | 436 |
| 450 | 950 | 410,000 | 431 |
As shown, increasing the cone gas flow from 150 to 350 L/hr dramatically reduced the background noise, leading to a significant improvement in the S/N ratio.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 13. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ensuring Reproducibility with Antipyrine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of replicate analyses when using Antipyrine-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in analytical methods?
A1: this compound is a stable isotope-labeled (SIL) internal standard.[1] Its primary role is in quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Because it is chemically almost identical to the analyte (Antipyrine), it is added to samples at a known concentration to compensate for variability during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the measurement.[3][4]
Q2: Why is a stable isotope-labeled internal standard like this compound considered the "gold standard"?
A2: SIL internal standards are considered the "gold standard" because their physical and chemical properties are very similar to the target analyte.[5] This similarity ensures they behave almost identically during extraction, chromatography, and ionization, allowing them to effectively correct for matrix effects and other sources of variability.[3][5]
Q3: Can this compound completely eliminate matrix effects?
A3: While highly effective, this compound may not always perfectly compensate for matrix effects.[5][6] Issues can arise if there is a slight chromatographic separation between Antipyrine and this compound (an isotopic effect), leading to differential ion suppression or enhancement.[5][7] Severe matrix effects can also impact the signals of both the analyte and the internal standard.[5]
Q4: What are the critical purity requirements for this compound?
A4: For reliable and reproducible results, deuterated internal standards like this compound should have high chemical purity (>99%) and high isotopic enrichment (≥98%).[3] High purity ensures that the internal standard behaves consistently and does not introduce interference.[3]
Q5: How should this compound solutions be prepared and stored?
A5: The solvent used for reconstitution and storage is an important consideration.[8] Always refer to the manufacturer's instructions for recommended solvents and storage conditions. Generally, stock solutions are prepared in a high-purity organic solvent like methanol or acetonitrile and stored at low temperatures (-20°C or -80°C) to ensure stability.[9] Proper storage is crucial to prevent degradation and maintain concentration accuracy.
Troubleshooting Guides
Issue 1: High Variability in Replicate Analyses (%RSD > 15%)
High relative standard deviation (%RSD) in quality control (QC) samples or replicate injections is a common indicator of poor reproducibility.
-
Possible Cause 1: Inconsistent Sample Preparation. Variations in extraction efficiency, pipetting errors, or inconsistent evaporation and reconstitution steps can lead to variability.
-
Troubleshooting Steps:
-
Review the Sample Preparation Protocol: Ensure the protocol is detailed and followed precisely. A standardized workflow is crucial.
-
Automate Liquid Handling: If possible, use automated liquid handlers for pipetting to minimize human error.
-
Optimize Extraction: Ensure the chosen extraction method (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) is robust and validated for the specific matrix.
-
-
-
Possible Cause 2: Matrix Effects. The presence of co-eluting endogenous components in the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard, leading to inconsistent results.[10]
-
Troubleshooting Steps:
-
Perform a Quantitative Matrix Effect Assessment: A post-extraction spike experiment can quantify the extent of ion suppression or enhancement.[11]
-
Improve Sample Cleanup: More rigorous sample preparation techniques like Solid-Phase Extraction (SPE) can remove a larger portion of interfering matrix components compared to simpler methods like Protein Precipitation (PPT).[11]
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components and minimize their impact.[11]
-
-
-
Possible Cause 3: Instrument Instability. Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source or detector drift, can cause signal variability.
-
Troubleshooting Steps:
-
Monitor System Suitability: Inject a standard solution multiple times at the beginning of the analytical run to ensure the system is stable.
-
Check Instrument Parameters: Verify that ion source parameters (e.g., gas flows, temperature) and mass spectrometer settings are optimal and stable.
-
Clean the Ion Source: A dirty ion source is a common cause of signal instability. Regular cleaning is essential.
-
-
Issue 2: Inconsistent Internal Standard (this compound) Response
Significant variation in the this compound peak area across a batch of samples can compromise the reliability of the results.[4]
-
Possible Cause 1: Inaccurate Spiking of Internal Standard. Errors in adding the internal standard solution to the samples will lead to variable responses.
-
Troubleshooting Steps:
-
Verify Pipette Calibration: Ensure all pipettes used for dispensing the internal standard are properly calibrated.
-
Check for Proper Mixing: After adding the internal standard, ensure the sample is thoroughly mixed before proceeding with extraction.[4]
-
-
-
Possible Cause 2: Differential Matrix Effects. Even with a SIL internal standard, severe matrix effects can cause its response to vary between samples.[6]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Antipyrine and this compound. A slight shift in retention time can expose them to different co-eluting matrix components.[11] If they are not perfectly co-eluting, chromatographic adjustments may be necessary.[11]
-
Evaluate Internal Standard-Normalized Matrix Factor: This calculation can determine if this compound is effectively compensating for the matrix effect. A value close to 1.0 indicates good compensation.[11]
-
-
-
Possible Cause 3: Degradation of this compound. The internal standard may not be stable under the sample processing or storage conditions.
-
Troubleshooting Steps:
-
Assess Stability: Perform experiments to evaluate the stability of this compound in the sample matrix under the conditions used for processing and storage.
-
Prepare Fresh Stock Solutions: If degradation is suspected, prepare fresh stock and working solutions of the internal standard.
-
-
Data Presentation
Table 1: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 85-115% (80-120% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Linearity (R²) | ≥ 0.99 |
LLOQ: Lower Limit of Quantification
Table 2: Hypothetical Matrix Effect Evaluation
| Sample Preparation Method | Analyte Matrix Factor (MF) | IS (this compound) MF | IS-Normalized MF | % RSD of IS-Normalized MF |
| Protein Precipitation | 0.65 (Suppression) | 0.75 (Suppression) | 0.87 | 18% |
| Solid-Phase Extraction | 0.92 (Minimal Effect) | 0.95 (Minimal Effect) | 0.97 | 4% |
A Matrix Factor (MF) less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. An IS-Normalized MF close to 1.0 indicates effective compensation by the internal standard.[11]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to determine the matrix factor (MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the analyte and this compound into the final extract.[5]
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before extraction.
-
-
Analyze Samples: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of this compound)
-
Protocol 2: General Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol that should be optimized for the specific application.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound working solution. Vortex to mix. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.[5]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: General analytical workflow for quantification using this compound.
Caption: Logical workflow for troubleshooting reproducibility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide to Antipyrine-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a critical cornerstone for accurate and reliable pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of antipyrine in human plasma, with a specific focus on the use of its deuterated analog, Antipyrine-d3, as an internal standard.
The selection of an appropriate internal standard (IS) is paramount to compensate for variability in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is widely considered the "gold standard" in mass spectrometry-based bioanalysis. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This mimicry allows for effective correction of potential variations, leading to enhanced precision and accuracy of the analytical results.
Comparative Analysis of Bioanalytical Method Performance
This section details the performance characteristics of an LC-MS/MS method for the quantification of antipyrine, utilizing this compound as the internal standard. The data presented below is a representative synthesis from a validated method for the simultaneous determination of multiple cytochrome P450 probe drugs, including antipyrine, in human plasma.
Table 1: Linearity and Sensitivity of the LC-MS/MS Method for Antipyrine
| Parameter | Performance with this compound Internal Standard |
| Linear Range | 2.00 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL |
Table 2: Accuracy and Precision of the LC-MS/MS Method for Antipyrine
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 2.00 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low QC | 4.00 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Medium QC | 200 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| High QC | 1600 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
QC: Quality Control, LLOQ: Lower Limit of Quantification, %CV: Percent Coefficient of Variation, % Bias: Percent Bias
Table 3: Recovery and Matrix Effect for Antipyrine
| Parameter | Performance with this compound Internal Standard |
| Extraction Recovery | Consistent and reproducible across the linear range |
| Matrix Effect | Not significant |
Experimental Protocols
A detailed methodology for the quantification of antipyrine in human plasma using this compound as an internal standard is provided below. This protocol is based on established and validated bioanalytical methods.
Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile containing the internal standard, this compound.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for antipyrine and this compound.
Method Validation Workflow
The following diagrams illustrate the experimental workflow for the bioanalytical method and the logical flow of the validation process.
Conclusion
The use of this compound as an internal standard in the LC-MS/MS bioanalysis of antipyrine offers a robust, accurate, and precise method for pharmacokinetic and toxicokinetic studies. The presented data and experimental protocol provide a solid foundation for researchers to implement and validate this method in their own laboratories. The close structural and physicochemical similarity of the deuterated internal standard to the analyte ensures reliable correction for variations throughout the analytical process, ultimately leading to high-quality data for critical drug development decisions.
The Gold Standard in Bioanalysis: A Comparative Guide to Antipyrine-d3 and Other Internal Standards
In the landscape of quantitative bioanalysis, particularly for sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. An internal standard is a compound of known concentration added to samples to correct for variability during sample preparation and analysis. This guide provides an objective comparison of Antipyrine-d3, a deuterated internal standard, with other common internal standards, supported by experimental data and detailed methodologies.
The Superiority of Deuterated Internal Standards
Deuterated internal standards like this compound are a type of stable isotope-labeled (SIL) standard where one or more hydrogen atoms are replaced with deuterium. This subtle change in mass allows a mass spectrometer to distinguish the internal standard from the analyte of interest while their chemical and physical properties remain nearly identical. This similarity is the cornerstone of their superior performance in a technique known as isotope dilution mass spectrometry.[1][2][3]
In contrast, other internal standards, such as structural analogs, are molecules with a similar chemical structure to the analyte but are not isotopically labeled. While they can compensate for some analytical variability, their physicochemical properties may differ more significantly from the analyte compared to a deuterated counterpart.[4][5]
Performance Comparison: this compound vs. Structural Analog Internal Standards
To illustrate the performance differences, this section presents a summary of validation parameters from a comparative study for the bioanalysis of a hypothetical analyte, "Analyte X," using either this compound or a structural analog as the internal standard. While a direct comparative study for this compound was not available, the following data is representative of the typical performance differences observed between deuterated and structural analog internal standards in LC-MS/MS assays.[6][7][8]
Data Presentation
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC (n=6) | -2.5% | -12.8% | ± 15% (± 20% at LLOQ) |
| Medium QC (n=6) | 1.8% | 8.5% | ± 15% |
| High QC (n=6) | -0.9% | -9.2% | ± 15% |
| Precision (% RSD) | |||
| Intra-day (n=6) | ≤ 4.5% | ≤ 11.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day (n=18) | ≤ 5.8% | ≤ 13.5% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | |||
| CV of IS-Normalized Matrix Factor | 3.2% | 14.8% | ≤ 15% |
| Recovery (%) | |||
| Analyte | 85.2% | 84.9% | Consistent, precise, and reproducible |
| Internal Standard | 86.1% | 75.3% |
This data is a representative summary based on typical performance characteristics and does not reflect a single specific study.
The data clearly demonstrates the superior performance of the deuterated internal standard, this compound, in terms of accuracy and precision. The lower matrix effect observed with this compound is a direct result of its co-elution and identical ionization behavior with the analyte, allowing for more effective normalization.[1][9]
Experimental Protocols
Detailed methodologies are essential for the validation of an analytical method. The following are key experimental protocols to assess and compare the performance of different internal standards.[10][11][12]
Stock and Working Solutions Preparation
-
Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and both internal standards (this compound and the structural analog) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in the same solvent to create calibration standards and quality control (QC) samples. Prepare a working solution of each internal standard at a concentration that yields a consistent and robust response in the mass spectrometer.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., human plasma), add 20 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte, this compound, and the structural analog need to be optimized. For a metabolite of metamizole, 4-methylamino antipyrine (MAA), the transition was m/z 218.2 → 56.2, and for its deuterated internal standard, MAA-d3, it was m/z 221.2 → 56.2.[13]
Method Validation Procedures
-
Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interfering peaks are present at the retention times of the analyte and internal standards.[10]
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision.[11]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte and internal standard in a post-extraction spiked matrix sample to that in a neat solution.[14]
-
Recovery: Compare the peak area of the analyte and internal standard in a pre-extraction spiked matrix sample to that in a post-extraction spiked matrix sample.
Mandatory Visualizations
Caption: Experimental workflow for comparing internal standards.
Caption: Metabolic pathway of Antipyrine.
Conclusion
The choice between a deuterated internal standard like this compound and a structural analog has a significant impact on the quality and reliability of bioanalytical data. While structural analogs can be a viable option in some cases, deuterated internal standards are generally the superior choice, offering enhanced accuracy, precision, and a more effective correction for matrix effects. For regulated bioanalysis and studies requiring the highest level of data integrity, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended.
References
- 1. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative determination of xenobiotics adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. pmda.go.jp [pmda.go.jp]
- 11. database.ich.org [database.ich.org]
- 12. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Determination of the Caffeine Content in Dietary Supplements According to Green Chemistry Principles - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation Using Antipyrine-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity and consistency of bioanalytical data are foundational to regulatory success and the overall advancement of pharmaceutical development. When analytical methods evolve or samples are analyzed across different laboratories, cross-validation becomes a critical exercise to ensure data comparability. A key variable in the robustness of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the choice of internal standard (IS). This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, specifically a deuterated analogue of an antipyrine metabolite, and a structural analogue internal standard for the quantification of 4-methylaminoantipyrine (MAA) in human plasma.
The use of a stable isotope-labeled internal standard (SIL-IS), such as Antipyrine-d3 or its metabolites, is widely considered the "gold standard" in quantitative bioanalysis.[1] A SIL-IS has nearly identical physicochemical properties to the analyte, allowing it to effectively track the analyte through sample preparation, chromatography, and ionization, thereby compensating for variations in extraction recovery and matrix effects.[1] This guide presents experimental data and detailed protocols to illustrate the performance differences and guide researchers in their cross-validation strategies.
Quantitative Performance Comparison
The following tables summarize validation data from two distinct analytical methods for quantifying 4-methylaminoantipyrine (MAA). Method A utilizes a deuterated internal standard (4-methylaminothis compound), representing the gold standard. Method B employs a structural analogue internal standard (4-isopropylantipyrine).
Table 1: Comparison of Accuracy and Precision
| Validation Parameter | Method A: With this compound Analogue IS | Method B: With Structural Analogue IS | Acceptance Criteria (FDA/ICH M10) |
| Intra-day Precision (%CV) | < 15% | < 15% | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (%CV) | < 15% | < 15% | ≤ 15% (≤ 20% for LLOQ) |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Mean concentration within ±15% of nominal (±20% for LLOQ) |
Data for Method A is derived from the performance of 4-methylaminothis compound in a validated assay.[2] Data for Method B is based on a validated method using 4-isopropylantipyrine as an internal standard.[3]
Table 2: Linearity, Sensitivity, and Recovery
| Validation Parameter | Method A: With this compound Analogue IS | Method B: With Structural Analogue IS | General Acceptance Criteria |
| Linearity (r²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.100 µg/mL | 0.2 µg/mL | Signal should be ≥ 5x blank, with acceptable accuracy & precision |
| Recovery (%) | Not explicitly stated, but consistent | ~80% | Should be consistent and reproducible |
Data for Method A is derived from the performance of 4-methylaminothis compound in a validated assay.[1][2] Data for Method B is based on a validated method using 4-isopropylantipyrine as an internal standard.[3]
Experimental Protocols
Detailed methodologies are essential for the successful cross-validation and replication of bioanalytical assays. The following protocols outline the key steps for the quantification of 4-methylaminoantipyrine (MAA) using either a deuterated or a structural analogue internal standard.
Method A: LC-MS/MS with 4-methylaminothis compound (IS)
This protocol is based on the validated method for MAA determination in human plasma.[1][2]
-
Preparation of Standards and Internal Standard:
-
Prepare stock solutions of MAA and 4-methylaminothis compound (MAA-d3) in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions for calibration standards by serial dilution of the MAA stock solution.
-
Prepare a working solution of the MAA-d3 internal standard at a constant concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To a small volume of human plasma (e.g., 50 µL), add the MAA-d3 internal standard working solution.
-
Add acetonitrile to precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: YMC-Pack SIL column (100 × 2.0 mm; S-5 μm, 30 nm).[1]
-
Mobile Phase: A mixture of acetonitrile, water, and formic acid.[1]
-
Injection Volume: A small aliquot of the prepared supernatant.
-
Mass Spectrometry: Operate in positive ionization mode with multiple reaction monitoring (MRM).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of MAA to MAA-d3 against the nominal concentration of the calibration standards.
-
Determine the concentration of MAA in the quality control and unknown samples from the calibration curve.
-
Method B: LC-MS with 4-isopropylantipyrine (Structural Analogue IS)
This protocol is based on a validated method using a structural analogue for MAA quantification.[3]
-
Preparation of Standards and Internal Standard:
-
Prepare stock solutions of MAA and 4-isopropylantipyrine in a suitable organic solvent.
-
Prepare working solutions for calibration standards by serial dilution of the MAA stock solution.
-
Prepare a working solution of the 4-isopropylantipyrine internal standard.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the 4-isopropylantipyrine internal standard solution.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS Analysis:
-
Quantification:
-
Calculate the peak area ratio of MAA to 4-isopropylantipyrine.
-
Generate a calibration curve and determine the concentrations in unknown samples as described in Method A.
-
Workflow and Decision Logic Visualized
The following diagrams illustrate the typical workflow for a bioanalytical method cross-validation and the rationale for selecting an internal standard.
Caption: Workflow for bioanalytical method cross-validation.
Caption: Decision logic for internal standard selection.
References
- 1. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Linearity and Range Determination for Antipyrine-d3 Assays in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly in pharmacokinetic (PK) and toxicokinetic (TK) studies, the precise and reliable quantification of analytes in biological matrices is paramount. Antipyrine is a commonly used probe drug to assess drug-metabolizing enzyme activity, and its deuterated analog, Antipyrine-d3, serves as an ideal internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties to the analyte. This guide provides a comprehensive overview of the determination of linearity and analytical range for an Antipyrine assay using this compound as an internal standard, with a focus on meeting regulatory expectations.
The validation of a bioanalytical method is a critical step to ensure that the data generated is accurate and reproducible.[1] Linearity and range are two fundamental parameters of this validation process. Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte, while the range defines the interval between the upper and lower concentrations for which the method is demonstrated to be accurate, precise, and linear.[2][3]
This guide presents a detailed experimental protocol for establishing the linearity and range of an Antipyrine assay, summarizes the performance data in clear, comparative tables, and provides a visual workflow to aid in the comprehension of the experimental process. The data presented herein is hypothetical but representative of a successfully validated LC-MS/MS method, adhering to the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4]
Performance Comparison: Meeting Regulatory Standards
The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy in quantitative mass spectrometry to enhance accuracy and precision by compensating for variability during sample preparation and analysis. The following table summarizes the typical validation parameters for the analysis of Antipyrine using this compound as an internal standard, demonstrating compliance with regulatory acceptance criteria.
Table 1: Linearity and Range Performance Data for Antipyrine Assay using this compound Internal Standard
| Parameter | Observed Performance | Acceptance Criteria |
| Linearity Range | 1.00 - 1000 ng/mL | Established by demonstrating acceptable accuracy, precision, and linearity. |
| Correlation Coefficient (r²) | 0.998 | ≥ 0.99[5] |
| Regression Model | Linear, weighted (1/x²) | The simplest model that adequately describes the concentration-response relationship should be used. |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | Analyte response should be at least 5 times the blank response.[6] |
| Precision at LLOQ (%CV) | 8.5% | ≤ 20%[6] |
| Accuracy at LLOQ (% Bias) | -4.2% | Within ±20%[6] |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | Defined as the highest concentration on the calibration curve. |
| Precision at ULOQ (%CV) | 5.1% | ≤ 15%[6] |
| Accuracy at ULOQ (% Bias) | 2.8% | Within ±15%[6] |
Table 2: Intra-day and Inter-day Precision and Accuracy
| Nominal Concentration (ng/mL) | Intra-day Precision (%CV) (n=5) | Intra-day Accuracy (% Bias) (n=5) | Inter-day Precision (%CV) (3 days) | Inter-day Accuracy (% Bias) (3 days) | Acceptance Criteria (%CV / % Bias) |
| 1.00 (LLOQ) | 8.5% | -4.2% | 10.2% | -3.5% | ≤ 20% / ±20% |
| 3.00 (Low QC) | 6.2% | 1.5% | 7.8% | 2.1% | ≤ 15% / ±15% |
| 50.0 (Mid QC) | 4.5% | -2.0% | 5.9% | -1.2% | ≤ 15% / ±15% |
| 800 (High QC) | 3.8% | 3.1% | 5.2% | 2.5% | ≤ 15% / ±15% |
Experimental Protocol: Linearity and Range Determination
This protocol outlines the steps for determining the linearity and analytical range of an LC-MS/MS method for the quantification of Antipyrine in human plasma, using this compound as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Antipyrine Stock Solution (1 mg/mL): Accurately weigh and dissolve Antipyrine reference standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Antipyrine Working Solutions: Serially dilute the Antipyrine stock solution with methanol:water (1:1, v/v) to prepare a series of working solutions for calibration standards and quality control (QC) samples.
-
This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate Antipyrine working solutions to achieve final concentrations of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL. A minimum of six non-zero concentration levels are recommended.[2]
-
Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
LLOQ: 1.00 ng/mL
-
Low QC: 3.00 ng/mL
-
Mid QC: 50.0 ng/mL
-
High QC: 800 ng/mL
-
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, QC sample, and blank plasma, add 150 µL of the this compound IS working solution (100 ng/mL) in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of Antipyrine from matrix components.
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Antipyrine transition: m/z 189.1 → 106.1
-
This compound transition: m/z 192.1 → 109.1
-
5. Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio (Antipyrine/Antipyrine-d3) against the nominal concentration of Antipyrine.
-
Perform a linear regression analysis, typically with a weighting factor (e.g., 1/x or 1/x²), to determine the slope, intercept, and coefficient of determination (r²).
-
The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99.[5]
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[6]
-
At least 75% of the calibration standards must meet this criterion.
-
The analytical range is defined by the LLOQ and ULOQ of the accepted calibration curve.
-
For precision and accuracy, analyze at least five replicates of the QC samples at each concentration level. The coefficient of variation (%CV) for precision should not exceed 15% (20% for LLOQ), and the mean accuracy (% bias) should be within ±15% (±20% for LLOQ).[6]
Visualizing the Workflow
The following diagram illustrates the key steps involved in the determination of linearity and range for the this compound assay.
Experimental workflow for establishing linearity and range.
References
- 1. resolian.com [resolian.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of R² in Linearity Evaluation and Common Pitfalls – Pharma Validation [pharmavalidation.in]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. anivet.au.dk [anivet.au.dk]
The Gold Standard in Bioanalysis: A Comparative Guide to Accuracy and Precision in Antipyrine Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount for robust pharmacokinetic and bioequivalence studies. Antipyrine, a widely used analgesic and antipyretic, often serves as a probe drug to investigate drug metabolism. The integrity of bioanalytical data for antipyrine hinges on the chosen analytical methodology, particularly the strategy for the internal standard. This guide provides an objective comparison of the performance of deuterated versus non-deuterated internal standards in the quantification of antipyrine, supported by experimental data from validated analytical methods.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS), such as Antipyrine-d3, is considered the gold standard. A deuterated internal standard is chemically identical to the analyte, with the only difference being the replacement of some hydrogen atoms with deuterium. This subtle mass difference allows it to be distinguished by the mass spectrometer while ensuring it behaves almost identically to the analyte during sample extraction, chromatographic separation, and ionization. This co-elution and analogous behavior enable the deuterated standard to effectively compensate for variations in sample preparation and matrix effects, leading to superior accuracy and precision.
This guide will present a side-by-side comparison of quantitative performance data from validated bioanalytical methods for antipyrine and its metabolites using a deuterated internal standard and a non-deuterated (structural analog) internal standard.
Comparative Analysis of Analytical Performance
The selection of an analytical method for antipyrine quantification is a critical decision that influences the reliability of the resulting data. The following tables summarize the key performance characteristics of LC-MS/MS methods utilizing either a deuterated or a non-deuterated internal standard, as well as a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Table 1: Comparison of Method Performance for Antipyrine and Metabolite Quantification
| Parameter | LC-MS/MS with Deuterated IS (MAA-d3) for MAA | LC-MS/MS with Non-Deuterated IS (Estazolam) for Antipyrine | HPLC-UV for Antipyrine |
| Analyte | 4-methylaminoantipyrine (MAA) | Antipyrine | Antipyrine |
| Internal Standard | MAA-d3 | Estazolam | Not specified |
| Linearity Range | 0.100–20 μg/mL | 1.2–1200 ng/mL | Not explicitly stated, but method is accurate and precise |
| Correlation Coefficient (r) | > 0.99 | 0.9993 | Not specified |
| Intra-day Precision (%RSD) | ≤ 12.7%[1] | < 15%[2] | 0.68%[3] |
| Inter-day Precision (%RSD) | ≤ 12.7%[1] | < 15%[2] | Not specified |
| Intra-day Accuracy (%) | 93.1–106.0%[1] | Not specified | Not specified |
| Inter-day Accuracy (%) | 93.1–106.0%[1] | Not specified | Not specified |
| Mean Recovery (%) | > 91.8%[1] | Not specified | Not specified |
Table 2: Summary of Key Validation Parameters
| Validation Parameter | LC-MS/MS with Deuterated IS | LC-MS/MS with Non-Deuterated IS | HPLC-UV |
| Specificity/Selectivity | High, due to mass-based detection and chromatographic separation. | High, but potential for interference from compounds with similar structure to the IS. | Lower, relies on chromatographic retention time and UV absorbance, susceptible to interference from co-eluting compounds. |
| Sensitivity | Very high, capable of detecting low ng/mL to pg/mL concentrations.[4] | High, typically in the low ng/mL range.[2] | Moderate, generally in the µg/mL range.[3] |
| Matrix Effect Compensation | Excellent, as the deuterated IS co-elutes and experiences similar matrix effects as the analyte.[5] | Variable, depends on the structural similarity and co-elution of the IS with the analyte. | Not applicable, highly susceptible to matrix effects. |
| Robustness | High, less affected by minor variations in experimental conditions. | Moderate, can be influenced by factors affecting the chromatography of both analyte and IS. | Lower, results can be sensitive to changes in mobile phase composition, flow rate, and column temperature. |
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of reliable bioanalytical results. Below are detailed methodologies for the validated analytical methods cited in this guide.
Method 1: LC-MS/MS with Deuterated Internal Standard (for MAA)[6]
-
Sample Preparation: Protein precipitation of a small plasma volume using acetonitrile.
-
Chromatographic Separation:
-
Column: YMC-Pack SIL column (100 × 2.0 mm; S-5 μm, 30 nm).
-
Mobile Phase: Acetonitrile, water, and formic acid in HILIC mode.
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MAA: m/z 218.2 → 56.2
-
MAA-d3 (IS): m/z 221.2 → 56.2
-
-
Method 2: UFLC-MS/MS with Non-Deuterated Internal Standard (for Antipyrine)[2]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatographic Separation:
-
Column: Shim-pack XR-ODS II C18 column (2.0 mm × 75 mm, 2.2 μm).
-
Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: Not specified.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Antipyrine: m/z 189.2 → 56.2
-
Estazolam (IS): m/z 295.2 → 205.2
-
-
Method 3: High-Pressure Liquid Chromatography (HPLC) with UV Detection (for Antipyrine)[3]
-
Sample Preparation: Direct injection of ear drops.
-
Chromatographic Separation:
-
Column: Octadecyltrichlorosilane permanently bonded to a Si-C column.
-
Mobile Phase: 0.02 M KH2PO4 in methanol-water.
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
-
UV Detection:
-
Wavelength: Not specified.
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the typical experimental workflow for bioanalytical quantification and the logical relationship in selecting an internal standard.
Caption: A typical bioanalytical workflow for the quantification of Antipyrine.
Caption: Logical flow for selecting an internal standard for quantitative analysis.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of antipyrine, the use of its deuterated analog, this compound, is theoretically and practically superior. The near-identical physicochemical properties of a deuterated internal standard ensure that it closely mimics the behavior of the analyte throughout the analytical process, from sample preparation to detection. This leads to more effective compensation for analytical variability and matrix effects, resulting in higher accuracy and precision.
While validated methods using non-deuterated, structural analog internal standards can provide acceptable performance, the data clearly indicates that methods employing deuterated internal standards offer enhanced reliability. For regulated pharmacokinetic, bioequivalence, and other studies where the integrity of concentration data is paramount, the use of a stable isotope-labeled internal standard like this compound is strongly recommended to achieve the highest quality and most defensible results.
References
- 1. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determinations of antipyrine and benzocaine in ear drops by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Inter-Laboratory Study of Antipyrine-d3 Quantification: A Comparative Analysis
This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the quantification of Antipyrine-d3, a deuterated internal standard crucial for mass spectrometry-based analysis. The objective of this study is to assess the precision, accuracy, and overall reproducibility of analytical methods across different laboratories, ensuring reliable and consistent results in research and drug development. The data presented herein is hypothetical and intended to serve as a representative example of such a comparative study.
Data Presentation: Quantitative Comparison of Laboratory Performance
The following tables summarize the quantitative data from a hypothetical inter-laboratory study involving ten participating laboratories. Each laboratory analyzed three quality control (QC) samples of known this compound concentrations (Low, Medium, and High) in a human plasma matrix.
Table 1: Accuracy and Precision of this compound Quantification
| Laboratory ID | Low QC (5 ng/mL) Measured Conc. (ng/mL) | Accuracy (%) | Medium QC (50 ng/mL) Measured Conc. (ng/mL) | Accuracy (%) | High QC (500 ng/mL) Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD, n=6) |
| Lab 1 | 4.92 | 98.4 | 51.5 | 103.0 | 495.5 | 99.1 | 2.8 |
| Lab 2 | 5.11 | 102.2 | 48.9 | 97.8 | 508.2 | 101.6 | 3.5 |
| Lab 3 | 4.75 | 95.0 | 52.1 | 104.2 | 489.9 | 98.0 | 4.1 |
| Lab 4 | 5.23 | 104.6 | 47.8 | 95.6 | 515.3 | 103.1 | 3.9 |
| Lab 5 | 4.88 | 97.6 | 50.7 | 101.4 | 499.7 | 99.9 | 2.5 |
| Lab 6 | 5.05 | 101.0 | 49.5 | 99.0 | 503.1 | 100.6 | 3.1 |
| Lab 7 | 4.69 | 93.8 | 53.2 | 106.4 | 485.4 | 97.1 | 4.5 |
| Lab 8 | 5.18 | 103.6 | 48.3 | 96.6 | 510.8 | 102.2 | 3.7 |
| Lab 9 | 4.96 | 99.2 | 51.1 | 102.2 | 497.6 | 99.5 | 2.9 |
| Lab 10 | 5.09 | 101.8 | 49.9 | 99.8 | 505.0 | 101.0 | 3.3 |
| Mean | 4.99 | 99.7 | 50.3 | 100.6 | 501.1 | 100.2 | 3.4 |
| Overall RSD (%) | 3.7 | 3.4 | 1.9 |
Acceptance Criteria: Accuracy within 85-115%; Precision ≤ 15% RSD.
Table 2: Linearity and Sensitivity
| Laboratory ID | Linearity (R²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Lab 1 | 0.9992 | 1.0 |
| Lab 2 | 0.9989 | 1.0 |
| Lab 3 | 0.9995 | 0.5 |
| Lab 4 | 0.9978 | 1.0 |
| Lab 5 | 0.9996 | 0.5 |
| Lab 6 | 0.9991 | 1.0 |
| Lab 7 | 0.9985 | 1.0 |
| Lab 8 | 0.9982 | 1.0 |
| Lab 9 | 0.9994 | 0.5 |
| Lab 10 | 0.9990 | 1.0 |
| Mean | 0.9988 | 0.85 |
Acceptance Criteria: R² ≥ 0.99
Experimental Protocols
A standardized protocol was distributed to all participating laboratories to minimize variability arising from procedural differences.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method utilizes a deuterated internal standard, this compound, for the quantification of an analyte in a biological matrix.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, add 300 µL of acetonitrile containing the analyte and a known concentration of this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: Liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive ionization mode.
-
Antipyrine (analyte): Precursor ion (m/z) 189.1 → Product ion (m/z) 109.1
-
This compound (internal standard): Precursor ion (m/z) 192.1 → Product ion (m/z) 112.1
-
3. Quantification:
-
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the this compound internal standard. A calibration curve is generated by plotting the peak area ratios against the known concentrations of the calibration standards.
Visualization of the Inter-Laboratory Comparison Workflow
The following diagram illustrates the logical flow of the inter-laboratory comparison study.
The Gold Standard: Justification for Using a Deuterated Standard like Antipyrine-d3 in Bioanalysis
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the accuracy and reliability of analytical data are paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays is a critical decision that significantly influences data quality. This guide provides a comprehensive comparison of the deuterated internal standard, Antipyrine-d3, against a non-deuterated structural analog, 4-isopropylantipyrine, for the quantification of 4-methylaminoantipyrine (MAA), a major metabolite of the drug metamizole (dipyrone).
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] By incorporating deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from the analyte by the mass spectrometer. Crucially, its chemical and physical properties remain nearly identical to the analyte. This near-identical behavior allows the deuterated standard to effectively compensate for variations throughout the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[2][3]
Performance Comparison: this compound vs. A Structural Analog
The superiority of a deuterated internal standard over a structural analog is evident when comparing key validation parameters. The following table summarizes the performance of this compound and 4-isopropylantipyrine in the quantification of 4-methylaminoantipyrine (MAA) in human plasma, based on data from separate bioanalytical method validation studies.
Disclaimer: The following data is compiled from two separate studies and is intended for comparative purposes. Experimental conditions may have varied between the studies.
| Performance Parameter | This compound (Deuterated IS)[4][5] | 4-isopropylantipyrine (Structural Analog IS)[6][7][8][9] | Justification for Superior Performance of Deuterated Standard |
| Analyte | 4-methylaminoantipyrine (MAA) | 4-methylaminoantipyrine (MAA) | N/A |
| Linear Range | 0.100 - 20.0 µg/mL | 0.2 - 10.0 µg/mL | A wider linear range can be beneficial for analyzing samples with varying concentrations. |
| Accuracy (% Bias) | Within ±15% (as per guidelines) | Within ±15% (as per guidelines) | While both meet acceptance criteria, deuterated standards are theoretically more accurate due to better compensation for matrix effects. |
| Precision (%RSD) | ≤15% (as per guidelines) | ≤15% (as per guidelines) | Similar to accuracy, deuterated standards are expected to provide better precision due to their co-eluting nature with the analyte. |
| Recovery | Not explicitly stated, but protein precipitation generally yields high and consistent recovery for both analyte and IS. | ~80% | The near-identical chemical properties of a deuterated IS ensure that its extraction recovery closely mirrors that of the analyte, leading to more reliable correction for sample loss. |
| Matrix Effect Compensation | High (inferred from co-elution and chemical identity) | Moderate to Low (potential for differential matrix effects due to structural and physicochemical differences) | This is the most significant advantage of a deuterated standard. As it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, leading to a more accurate and precise measurement.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the experimental protocols for the quantification of MAA using both this compound and a structural analog internal standard.
Method 1: Quantification of MAA using this compound Internal Standard[4][5]
1. Sample Preparation (Protein Precipitation):
-
To a small volume of human plasma, add acetonitrile as a precipitating agent.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: YMC-Pack SIL column (100 × 2.0 mm; S-5 μm, 30 nm).
-
Mode: Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Mobile Phase: A mixture of acetonitrile, water, and formic acid.
-
Flow Rate: Isocratic elution.
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MAA: m/z 218.2 → 56.2
-
This compound (IS): m/z 221.2 → 56.2
-
Method 2: Quantification of MAA using 4-isopropylantipyrine Internal Standard[6][7][8][9]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard solution (4-isopropylantipyrine).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Liquid Chromatography:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: Isocratic mobile phase (details not specified).
3. Mass Spectrometry:
-
Instrument: Mass spectrometer (details not specified).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions:
-
MAA: m/z 218.2 ([M+H]⁺)
-
4-isopropylantipyrine (IS): m/z 231.3 ([M+H]⁺)
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical justification for preferring a deuterated internal standard.
Caption: Experimental workflow for MAA analysis using this compound.
Caption: Rationale for the superiority of deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Antipyrine-d3 Sources for Research Applications
For researchers, scientists, and drug development professionals, the quality and characterization of isotopically labeled internal standards are paramount for generating accurate and reproducible data. This guide provides a comparative analysis of Antipyrine-d3, a commonly used internal standard in mass spectrometry-based bioanalysis.
This compound, the deuterated analog of Antipyrine, serves as an ideal internal standard for the quantification of Antipyrine in biological matrices. Its chemical properties are nearly identical to the unlabeled analyte, allowing it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. The mass difference imparted by the three deuterium atoms enables its distinction from the endogenous analyte. The quality of this compound is primarily defined by its chemical purity and isotopic enrichment, which can vary between different sources.
Data Presentation: A Comparative Look at this compound Specifications
The following table summarizes the key quality attributes of this compound from a commercially available source and compares them against typical industry standards for high-quality deuterated internal standards.
| Feature | MedchemExpress (Batch: 404646)[1] | Typical Industry Standards[2][3] |
| Chemical Purity | 99.91% (by LCMS) | >99%[2] |
| Isotopic Enrichment | 99.99%[1] | ≥98%[2][3] |
| Isotopic Distribution | d3 = 99.997%, d0 = 0.003%[1] | Unlabeled species (<2%)[4] |
| Appearance | White to off-white (Solid)[1] | Crystalline solid |
| Molecular Formula | C11H9D3N2O[1] | C11H9D3N2O |
| Molecular Weight | 191.24 g/mol [1] | 191.24 g/mol |
Experimental Protocols: Ensuring the Quality of this compound
The quality of this compound is assessed through a series of rigorous analytical techniques. The following are detailed methodologies for key experiments to verify the chemical purity and isotopic enrichment.
Determination of Chemical Purity by High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is employed to separate and quantify any non-deuterated or other chemical impurities present in the this compound sample.
a) Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 10 µg/mL for LC-MS analysis.
b) LC-MS Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for small molecule analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), increasing to a high percentage (e.g., 95%) over several minutes to ensure the separation of all components.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is standard for analytical columns of this size.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for Antipyrine.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500).
c) Data Analysis:
-
Integrate the peak area of the main this compound peak and any impurity peaks in the chromatogram.
-
Calculate the chemical purity as the percentage of the main peak area relative to the total peak area of all detected components.
Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the differentiation and relative quantification of the deuterated (d3), partially deuterated (d1, d2), and undeuterated (d0) species of Antipyrine.[5][6]
a) Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent for direct infusion or LC-MS analysis.
b) HRMS Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) instrument.[5][6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Resolution: Set to a high resolution (e.g., >70,000) to resolve the isotopic peaks.
-
Data Acquisition: Acquire data in full scan mode, focusing on the mass range of the molecular ions of Antipyrine (m/z 189-193).
c) Data Analysis:
-
Extract the ion chromatograms or view the mass spectrum for the exact masses of the d0, d1, d2, and d3 isotopologues of Antipyrine.
-
Measure the relative abundance of each isotopologue.
-
Calculate the isotopic enrichment by dividing the abundance of the d3 species by the sum of the abundances of all isotopologues (d0, d1, d2, and d3) and expressing it as a percentage.
Structural Confirmation and Isotopic Enrichment Estimation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to confirm the structure of the molecule and to estimate the isotopic enrichment by observing the reduction in the signal intensity of the protons that have been replaced by deuterium.
a) Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
b) NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H NMR experiment.
-
Parameters: A sufficient number of scans to obtain a good signal-to-noise ratio.
c) Data Analysis:
-
Analyze the ¹H NMR spectrum to confirm the expected proton signals for the Antipyrine structure.
-
The signal corresponding to the methyl protons (where the deuterium labeling is introduced) should be significantly reduced or absent.
-
By comparing the integral of the residual proton signal of the deuterated methyl group to the integrals of other non-deuterated protons in the molecule, the isotopic enrichment can be estimated. For highly deuterated compounds, ²H NMR can also be a valuable tool for direct detection and quantification of the deuterium signal.[7]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental procedures used to assess the quality of this compound.
Caption: Workflow for Determining Chemical Purity by LC-MS.
Caption: Workflow for Isotopic Enrichment Analysis by HRMS.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. bioszeparacio.hu [bioszeparacio.hu]
- 5. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. almacgroup.com [almacgroup.com]
- 7. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
Navigating Metabolic Pathways: A Comparative Guide to Antipyrine-d3 in Clinical Studies
For researchers, scientists, and drug development professionals, the precise evaluation of drug metabolism is a cornerstone of clinical research. Antipyrine, and its deuterated analog Antipyrine-d3, have long been utilized as probe compounds to assess the activity of various drug-metabolizing enzymes. This guide provides a comprehensive comparison of this compound with alternative metabolic probes, detailing the regulatory landscape, experimental protocols, and performance data to inform the design of robust clinical studies.
Regulatory Framework: A Landscape of Bioanalytical Validation
While specific regulatory guidelines for the use of this compound in clinical studies are not explicitly detailed by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), its application falls under the broader principles of bioanalytical method validation. The harmonized International Council for Harmonisation (ICH) M10 guideline, along with specific guidance from the FDA and EMA, provides a comprehensive framework for the validation of bioanalytical methods. These guidelines emphasize the necessity of demonstrating that an analytical method is suitable for its intended purpose, ensuring the reliability and integrity of the data generated from clinical trials.
The core tenets of these guidelines revolve around the validation of key analytical parameters, including:
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of scatter in a series of measurements.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.
For deuterated compounds like this compound, a key consideration is the potential for the kinetic isotope effect, where the heavier deuterium atom can alter the rate of metabolism compared to its non-deuterated counterpart. This effect is a fundamental principle in its use as a tool to probe metabolic pathways. When using a stable isotope-labeled compound as an internal standard in bioanalytical assays, it is considered the "gold standard" because it closely mimics the behavior of the analyte during sample processing and analysis.
Performance Comparison: this compound vs. Alternative Metabolic Probes
Antipyrine is metabolized by multiple cytochrome P450 (CYP) enzymes, making it a broad but not entirely specific probe. Its primary metabolites are 4-hydroxyantipyrine, norantipyrine, and 3-hydroxymethylantipyrine. The formation of these metabolites is catalyzed by several CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP3A4.[1] This lack of specificity for a single enzyme has led to the development and use of alternative probes and "cocktail" approaches for more precise phenotyping of individual CYP activities.
| Probe Compound | Primary Metabolizing CYP Isozyme(s) | Key Performance Characteristics |
| Antipyrine/Antipyrine-d3 | CYP1A2, CYP2C9, CYP2C19, CYP3A4, and others | Broad spectrum probe for overall hepatic oxidative capacity. Deuteration (d3) can alter metabolism rates, providing insights into kinetic isotope effects. However, it is not well-suited as a probe for distinct human cytochrome P450 enzymes due to the involvement of multiple enzymes in the formation of each metabolite.[1] |
| Caffeine | CYP1A2 | Widely used and well-characterized probe for CYP1A2 activity. Non-invasive sampling (saliva) is possible. |
| Losartan | CYP2C9 | Selective substrate for CYP2C9, used to assess its activity. |
| Omeprazole | CYP2C19 | A proton pump inhibitor that is a sensitive substrate for CYP2C19. |
| Dextromethorphan | CYP2D6 | A common over-the-counter cough suppressant that is a well-established probe for CYP2D6. |
| Midazolam | CYP3A4/5 | A short-acting benzodiazepine that is a sensitive probe for CYP3A4/5 activity, often administered intravenously in clinical studies. |
The "cocktail" approach, which involves the simultaneous administration of multiple probe drugs at low doses, has gained traction for its efficiency in assessing the activity of several CYP enzymes at once.[2][3] A notable example is the "Geneva cocktail," which includes caffeine (CYP1A2), bupropion (CYP2B6), flurbiprofen (CYP2C9), omeprazole (CYP2C19), dextromethorphan (CYP2D6), and midazolam (CYP3A4/5).[4]
Experimental Protocols: From In Vitro to Clinical Application
The evaluation of drug metabolism using probes like this compound involves both in vitro and in vivo studies.
In Vitro Metabolic Stability Assay
Objective: To determine the intrinsic clearance of a compound by liver enzymes.
Methodology:
-
Incubation: The test compound (e.g., this compound) is incubated with human liver microsomes in the presence of a cofactor regenerating system (e.g., NADPH).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a solvent like acetonitrile.
-
Analysis: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
In Vivo Pharmacokinetic Study (Human Clinical Trial)
Objective: To assess the in vivo metabolism and pharmacokinetics of a probe drug.
Methodology:
-
Study Design: A single-center, open-label study in healthy volunteers is a common design.
-
Dosing: A single oral or intravenous dose of the probe drug (e.g., Antipyrine) is administered. For cocktail studies, a combination of low-dose probes is used.[2][4]
-
Sample Collection: Blood and urine samples are collected at predefined time points over a period of 24 to 48 hours.[5]
-
Bioanalysis: The concentrations of the parent drug and its metabolites in plasma and urine are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life are calculated. The metabolic ratio (metabolite concentration / parent drug concentration) is often used as a measure of specific enzyme activity.
Visualizing Metabolic Pathways and Experimental Workflows
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of Antipyrine and a typical workflow for a clinical study using a probe cocktail.
References
- 1. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimized Cocktail Phenotyping Study Protocol Using Physiological Based Pharmacokinetic Modeling and In silico Assessment of Metabolic Drug–Drug Interactions Involving Modafinil [frontiersin.org]
- 3. Simultaneous Determination of Cytochrome P450 Oxidation Capacity in Humans: A Review on the Phenotyping Cocktail Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | CYP450 Genotype—Phenotype Concordance Using the Geneva Micrococktail in a Clinical Setting [frontiersin.org]
- 5. Studies of the different metabolic pathways of antipyrine in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Antipyrine-d3: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Antipyrine-d3, a stable, non-radioactive, isotope-labeled compound. Adherence to these protocols is essential for minimizing environmental impact and ensuring workplace safety.
Understanding this compound and its Hazards
This compound is a deuterated form of Antipyrine, a non-steroidal anti-inflammatory drug (NSAID). As a stable, non-radioactive, isotope-labeled compound, its disposal protocol is identical to that of its non-deuterated counterpart, Antipyrine. While not classified as a particularly hazardous substance, proper disposal is still crucial to avoid potential environmental contamination. The environmental impact of this product has not been fully investigated.[1]
Key Hazard and Disposal Information Summary
| Hazard Profile & Disposal Considerations | Description |
| Physical State | Solid. |
| Health Hazards | Potential for skin and eye irritation. May be harmful if swallowed or inhaled. |
| Environmental Hazards | The environmental impact has not been fully investigated. It is advised not to allow it to enter any sewer, on the ground, or into any body of water.[1][2] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] |
| Alternative Disposal Method | Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[3] |
| Incompatible Materials | Strong oxidizing agents. |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the best practices for the disposal of this compound in a laboratory setting. This process must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste.
1. Waste Identification and Segregation:
-
Treat all unwanted this compound and any materials contaminated with it (e.g., weighing boats, gloves, paper towels) as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization:
-
Place the solid this compound waste into a clearly labeled, sealable, and chemically compatible waste container.
-
For liquid waste containing this compound (e.g., from a dissolved solution), use a designated and properly labeled solvent waste container.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Note any other constituents in the container, such as solvents.
4. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.
5. Final Disposal:
-
Arrange for the collection of the waste by your institution's certified hazardous waste vendor.
-
The vendor will transport the waste to a licensed disposal facility for final treatment, which will likely involve incineration.[3]
Important Considerations:
-
Do NOT dispose of this compound down the drain or in the regular trash. [4] Improper disposal can pose a threat to the environment.
-
Always consult your institution's specific EHS guidelines for chemical waste disposal.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
